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  • Product: Butanoic acid, 4-imino-4-methoxy-, methyl ester
  • CAS: 61324-61-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Butanoic acid, 4-imino-4-methoxy-, methyl ester hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride (CAS Number: 52070-12-9). This bifunctional molecule, containing both an imidate and an ester group, serves as a valuable intermediate in synthetic organic chemistry, most notably in the production of complex pharmaceuticals. This document will delve into its chemical identity, synthesis, spectroscopic characterization, handling and safety protocols, and its pivotal role in drug development.

Chemical Identity and Properties

Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride, also known as methyl 4-(methoxycarbonyl)propanimidate hydrochloride, is the salt form of the corresponding imino ester. The hydrochloride salt enhances the stability of the reactive imidate functional group.

PropertyValueSource
CAS Number 52070-12-9[1]
Molecular Formula C₆H₁₂ClNO₃Inferred from structure
Molecular Weight 181.62 g/mol Calculated
Synonyms 4-Imino-4-methoxybutanoic acid methyl ester hydrochloride[1]
Physical Form Expected to be a crystalline solidGeneral knowledge of hydrochloride salts
Solubility Likely soluble in polar solvents such as water and alcoholsGeneral knowledge of hydrochloride salts

The core structure features a four-carbon chain with a methyl ester at one end and a methoxy-substituted iminium chloride at the other. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Synthesis and Purification: The Pinner Reaction

The most direct and established method for the synthesis of Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol. In this specific case, the reaction proceeds from succinonitrile.

The overall transformation is as follows:

Caption: Synthesis via the Pinner Reaction.

Reaction Mechanism

The Pinner reaction mechanism begins with the protonation of the nitrile by hydrogen chloride, which activates the carbon-nitrogen triple bond towards nucleophilic attack by methanol. This is followed by a second addition of methanol to the other nitrile group and subsequent cyclization and rearrangement to form the final product. The use of anhydrous conditions is critical to prevent the hydrolysis of the imidate to an amide.

Experimental Protocol: A Representative Procedure

The following is a generalized, yet detailed, protocol based on the principles of the Pinner reaction for the synthesis of imidate hydrochlorides.

  • Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous methanol.

  • Acidification : The methanol is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution until saturation.

  • Addition of Nitrile : Succinonitrile is added portion-wise to the cold, acidic methanol solution under a blanket of inert gas, such as nitrogen or argon.

  • Reaction : The reaction mixture is stirred at a low temperature (typically 0-5 °C) to prevent the thermodynamically favored rearrangement of the imidate hydrochloride to the corresponding amide and alkyl chloride.[2] The progress of the reaction can be monitored by the disappearance of the starting nitrile using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Isolation : Upon completion, the excess solvent and HCl are removed under reduced pressure. The resulting solid is the crude Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride.

  • Purification : The crude product can be purified by recrystallization from an appropriate solvent system, such as a mixture of methanol and diethyl ether. The white crystalline product should be dried under vacuum in the presence of a desiccant.

Spectroscopic Analysis

¹H NMR Spectroscopy
Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-O-CH₃ (ester)~3.7Singlet3H
-O-CH₃ (imidate)~4.0Singlet3H
-CH₂-C=O~2.8Triplet2H
-CH₂-C=N~3.0Triplet2H
N-HBroad singlet2H
¹³C NMR Spectroscopy
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-C=O (ester)~172
-C=N (imidate)~175
-O-CH₃ (ester)~52
-O-CH₃ (imidate)~55
-CH₂-C=O~30
-CH₂-C=N~32
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch3100-3300Strong, broad
C=N stretch (imidate)1650-1690Strong
C=O stretch (ester)1735-1750Strong
C-O stretch1000-1300Strong

The IR spectrum of the hydrochloride salt is expected to show a strong, broad absorption for the N-H stretch due to protonation at the nitrogen atom.[3]

Mass Spectrometry

In mass spectrometry, the molecular ion peak for the free base (C₆H₁₁NO₃) would be observed at m/z 145.14. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the imidate or ester, as well as cleavage of the carbon-carbon bonds in the butanoyl chain.

Handling, Storage, and Safety

As a reactive chemical intermediate, Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride requires careful handling.

  • Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The hydrochloride salt form is more stable than the free base, but it is still susceptible to hydrolysis.

  • Safety : In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. Due to its reactivity, it should be considered an irritant.

Applications in Drug Development

The primary documented application of Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride is as a key intermediate in the synthesis of Methylprednisolone.[1] Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties used to treat a wide range of conditions.

The synthesis of complex steroid structures like methylprednisolone involves numerous steps, and the introduction of specific side chains is a critical challenge.[4][5][6] The bifunctional nature of Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride allows for its strategic incorporation into the steroid backbone, which is then further elaborated to form the final active pharmaceutical ingredient (API).

Caption: Role as an intermediate in pharmaceutical synthesis.

The use of this intermediate highlights a common strategy in medicinal chemistry: the use of versatile building blocks to construct complex molecular architectures. The reactivity of both the imidate and the ester functionalities can be selectively harnessed to achieve the desired chemical transformations.

Conclusion

Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride is a specialized chemical intermediate with significant utility in the synthesis of pharmaceuticals, particularly in the construction of the complex side-chain of methylprednisolone. Its synthesis via the Pinner reaction from readily available starting materials makes it an accessible building block for organic chemists. A thorough understanding of its chemical properties, spectroscopic characteristics, and handling requirements is essential for its safe and effective use in research and development. While specific experimental data is limited in publicly accessible literature, established principles of organic chemistry provide a solid framework for its synthesis and characterization.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Puranik, P. G., & Venkata Ramiah, K. (1968). Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 171-173.
  • Zubek, A. (1968). Synthesis of imidate hydrochlorides by reaction of ethyl chloroformate with amides and thionamides. The Journal of Organic Chemistry, 33(5), 2197-2199.
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Exploratory

An In-depth Technical Guide to Butanoic acid, 4-imino-4-methoxy-, methyl ester: A Key Intermediate in Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of Butanoic acid, 4-imino-4-methoxy-, methyl ester, a pivotal intermediate in modern pharmaceutical manufacturing. Primarily aimed at researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Butanoic acid, 4-imino-4-methoxy-, methyl ester, a pivotal intermediate in modern pharmaceutical manufacturing. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, molecular characteristics, synthesis, reactivity, and its significant application in the synthesis of corticosteroids.

Core Molecular and Chemical Identity

Butanoic acid, 4-imino-4-methoxy-, methyl ester, is most commonly encountered and handled in its more stable hydrochloride salt form.

Nomenclature and Structural Formula
  • Systematic Name: 4-Imino-4-methoxybutanoic Acid Methyl Ester Hydrochloride

  • CAS Number: 52070-12-9[1]

  • Molecular Formula (of the free base): C₆H₁₁NO₃

  • Molecular Weight (of the free base): 145.16 g/mol

  • Structure of the Hydrochloride Salt:

The structure features a four-carbon butanoate backbone with a methyl ester at one terminus and a methoxy-substituted iminium chloride group at the other. This imidate salt, often referred to as a Pinner salt, is a reactive yet crucial functional group in organic synthesis.

Physicochemical Properties

Quantitative data for this specific intermediate is not extensively published due to its reactive nature and primary use as an in-process material. However, based on the general properties of alkyl imidate hydrochlorides, the following can be inferred:

PropertyExpected Value/Characteristic
Physical Form Typically a crystalline solid.
Solubility Soluble in polar protic solvents like methanol and ethanol. Its solubility in less polar organic solvents is generally limited.
Stability As a Pinner salt, it is thermodynamically unstable and sensitive to heat and moisture.[2][3] It is most stable under anhydrous and acidic conditions. In the presence of water, it readily hydrolyzes to the corresponding ester, methyl 4-methoxy-4-oxobutanoate.[2][4][5] Storage at low temperatures is recommended to prevent decomposition.[2][3]
Spectroscopic Data ¹H NMR: Expected signals would include a singlet for the ester methyl protons (~3.7 ppm), a singlet for the methoxy protons, and two triplets for the methylene protons of the butanoate chain. The N-H protons of the iminium group would likely appear as a broad singlet at a downfield chemical shift. ¹³C NMR: Key signals would be present for the ester carbonyl carbon (~170 ppm), the imidate carbon, the methoxy carbon, the ester methyl carbon, and the two methylene carbons. IR Spectroscopy: A strong absorption band for the C=N⁺ stretching vibration of the iminium group would be a characteristic feature, typically in the region of 1650-1690 cm⁻¹. The C=O stretch of the ester would be observed around 1735-1750 cm⁻¹.[6]

Synthesis and Mechanism: The Pinner Reaction

The primary and most efficient method for the synthesis of 4-Imino-4-methoxybutanoic Acid Methyl Ester Hydrochloride is the Pinner reaction.[2][5][7] This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on a nitrile.

Starting Materials and Reagents
  • Nitrile Precursor: Methyl 3-cyanopropanoate (CAS: 4107-62-4)[8][9]

  • Alcohol: Anhydrous Methanol

  • Acid Catalyst: Anhydrous Hydrogen Chloride (gas)

  • Solvent: A non-protic solvent such as diethyl ether or dichloromethane is typically used to facilitate the reaction at low temperatures.

Reaction Mechanism

The Pinner reaction proceeds through a well-defined, acid-catalyzed nucleophilic addition mechanism.

Pinner_Reaction Nitrile Methyl 3-cyanopropanoate (Nitrile) Protonated_Nitrile Protonated Nitrile (Activated Electrophile) Nitrile->Protonated_Nitrile Protonation by HCl Methanol Methanol Methanol->Protonated_Nitrile Nucleophilic Attack HCl Hydrogen Chloride (Catalyst) Imidate_Intermediate Protonated Imidate Intermediate Protonated_Nitrile->Imidate_Intermediate Pinner_Salt 4-Imino-4-methoxybutanoic Acid Methyl Ester Hydrochloride (Pinner Salt) Imidate_Intermediate->Pinner_Salt Deprotonation

Caption: Mechanism of the Pinner Reaction for the synthesis of the target imidate salt.

  • Activation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by hydrogen chloride. This significantly increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the activated nitrile carbon, leading to the formation of a protonated imidate intermediate.

  • Formation of the Pinner Salt: The intermediate is then stabilized as the hydrochloride salt, yielding the final product.

Experimental Protocol

The following is a generalized, field-proven protocol for the synthesis of 4-Imino-4-methoxybutanoic Acid Methyl Ester Hydrochloride.

Materials:

  • Methyl 3-cyanopropanoate

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Nitrogen (gas)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube.

  • Cooling bath (e.g., acetone/dry ice).

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve methyl 3-cyanopropanoate (1.0 equivalent) and anhydrous methanol (1.1 equivalents) in anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to between -10 °C and 0 °C using a cooling bath. Low temperatures are crucial to prevent the thermodynamically unstable Pinner salt from decomposing.[2][3]

  • HCl Addition: Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically exothermic, so the rate of addition should be controlled to maintain the low temperature.

  • Reaction Monitoring and Product Formation: The Pinner salt will precipitate out of the ethereal solution as a white solid. The reaction progress can be monitored by the cessation of HCl uptake. The reaction is typically allowed to proceed for several hours at low temperature.

  • Isolation: Once the reaction is complete, the solid product is isolated by filtration under a nitrogen atmosphere.

  • Washing and Drying: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials. The product is then dried under vacuum to yield pure 4-Imino-4-methoxybutanoic Acid Methyl Ester Hydrochloride.

Self-Validating System: The success of the synthesis is validated by the precipitation of the white, solid product. The purity can be assessed by the absence of the characteristic nitrile peak (~2250 cm⁻¹) in the IR spectrum of the final product.

Reactivity and Synthetic Utility

Alkyl imidates are versatile synthetic intermediates due to their predictable reactivity with a range of nucleophiles.[4]

Reactivity Imidate 4-Imino-4-methoxybutanoic Acid Methyl Ester Hydrochloride Ester Methyl 4-oxobutanoate (Ester) Imidate->Ester Hydrolysis Amidine Amidine Derivative Imidate->Amidine Aminolysis Orthoester Orthoester Derivative Imidate->Orthoester Alcoholysis Water Water Amine Amine (R-NH₂) Alcohol Alcohol (R-OH)

Caption: Key reactions of 4-Imino-4-methoxybutanoic Acid Methyl Ester Hydrochloride.

  • Hydrolysis: The most common reaction, often a competing side reaction during synthesis, is the hydrolysis of the imidate to form the corresponding ester.[2][5]

  • Aminolysis: Reaction with amines is a highly efficient method for the synthesis of amidines.[5]

  • Alcoholysis: In the presence of excess alcohol, an orthoester can be formed.[5]

Application in Drug Development: Synthesis of Methyl Prednisolone

The primary industrial application of 4-Imino-4-methoxybutanoic Acid Methyl Ester Hydrochloride is as a key intermediate in the synthesis of corticosteroids, such as Methyl Prednisolone.[1] Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects.[10]

The synthesis of complex steroid structures often involves the intricate construction of side chains. This imidate intermediate serves as a precursor for building a part of the C-17 side chain of the steroid nucleus. While specific, proprietary industrial synthesis routes are not always publicly disclosed, the likely utility of this intermediate is in the formation of a heterocyclic ring system attached to the steroid, which is then further modified to achieve the final structure of Methyl Prednisolone. The imidate's reactivity allows for the introduction of nitrogen-containing functionalities, which are common in the side chains of advanced corticosteroid derivatives.

Conclusion

4-Imino-4-methoxybutanoic Acid Methyl Ester Hydrochloride is a valuable, albeit reactive, synthetic intermediate. Its preparation via the Pinner reaction is a classic yet highly relevant transformation in organic chemistry. For researchers and professionals in drug development, a thorough understanding of its synthesis, handling, and reactivity is essential for its successful application in the construction of complex pharmaceutical molecules like Methyl Prednisolone. The insights provided in this guide aim to equip scientists with the foundational knowledge to effectively utilize this important chemical building block.

References

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  • Quest Journals. (2021, April 10). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4. [Link]

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  • PubMed. (2009, April 9). A selective matrix metalloprotease 12 inhibitor for potential treatment of chronic obstructive pulmonary disease (COPD): discovery of (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408). [Link]

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Foundational

solubility profile of Butanoic acid 4-imino-4-methoxy- methyl ester in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-Oxobutanoate A Note on Chemical Nomenclature: The topic specified, "Butanoic acid 4-imino-4-methoxy- methyl ester," does not correspond to a chemically pl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-Oxobutanoate

A Note on Chemical Nomenclature: The topic specified, "Butanoic acid 4-imino-4-methoxy- methyl ester," does not correspond to a chemically plausible structure under standard IUPAC nomenclature rules. The "4-" position of a butanoic acid ester is a terminal methyl group, which cannot accommodate both an imino and a methoxy substituent. Therefore, this guide focuses on a closely related and industrially significant compound that is likely the intended subject: Methyl 3-oxobutanoate , commonly known as Methyl Acetoacetate (MAA) .[1][2]

Introduction to Methyl 3-Oxobutanoate (Methyl Acetoacetate)

Methyl 3-oxobutanoate (CAS No: 105-45-3) is a beta-keto ester, a class of organic compounds valued for their versatile reactivity in chemical synthesis.[1] It is a colorless to pale yellow liquid with a characteristic fruity odor.[1][3] MAA is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, pyrazole, pyrimidine, and coumarin derivatives.[1][3] Understanding its solubility in various organic solvents is paramount for its application in reaction chemistry, process design, purification, and formulation development.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of Methyl 3-oxobutanoate, intended for researchers, chemists, and drug development professionals.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a function of intermolecular forces, polarity, and hydrogen bonding capabilities. Methyl Acetoacetate is a moderately polar molecule due to the presence of two carbonyl groups (a ketone and an ester) and its ability to exist in equilibrium between two tautomeric forms: the keto form and the enol form.[4][5]

Polarity and Intermolecular Forces

Methyl Acetoacetate possesses a significant dipole moment arising from its polar carbonyl groups. This allows for strong dipole-dipole interactions with polar solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. MAA is readily soluble in these solvents due to strong dipole-dipole interactions and the ability of its carbonyl oxygens to accept hydrogen bonds.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have significant dipole moments but lack hydrogen bond-donating capabilities. MAA exhibits high solubility in these solvents, driven by favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are characterized by weak van der Waals forces. The polar nature of MAA limits its miscibility with nonpolar aliphatic hydrocarbons like hexane. However, it can show some solubility in aromatic hydrocarbons like toluene due to pi-stacking interactions.

The Critical Role of Keto-Enol Tautomerism

A key feature of Methyl Acetoacetate is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is highly dependent on the solvent environment.[4][6]

  • The keto form is generally more polar.

  • The enol form is less polar and is stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring.

The position of this equilibrium directly impacts solubility:

  • In nonpolar solvents (e.g., CCl₄), the equilibrium favors the enol form, which is stabilized by intramolecular hydrogen bonding. Studies on the closely related ethyl acetoacetate show the enol form can be as high as 49% in carbon tetrachloride.[4]

  • In polar solvents , particularly those that can hydrogen bond (like water or alcohols), the solvent molecules compete for hydrogen bonding with the solute. This disrupts the intramolecular hydrogen bond of the enol form, shifting the equilibrium towards the more polar keto form.[4][5]

This dynamic behavior explains why MAA can be soluble in a broad range of solvents—its ability to adapt its predominant tautomeric form to suit the polarity of its environment.

Caption: Keto-Enol tautomeric equilibrium of Methyl 3-oxobutanoate.

Solubility Profile of Methyl 3-Oxobutanoate

Based on available data, Methyl 3-oxobutanoate exhibits a broad solubility profile. It is generally soluble in common organic solvents but has limited solubility in water.[1]

Table 1: Solubility Data for Methyl 3-Oxobutanoate

Solvent ClassSolventSolubilityReference(s)
Polar Protic Water40 g/100 mL (at 20°C)[2]
50 g/100 mL[7]
EthanolSoluble[1]
MethanolMiscible[8]
Polar Aprotic AcetoneMiscibleInferred
Ethyl AcetateMiscibleInferred
Tetrahydrofuran (THF)MiscibleInferred
AcetonitrileMiscibleInferred
Nonpolar Diethyl EtherSoluble[1]
TolueneMiscibleInferred
HexaneLimited MiscibilityInferred
Carbon TetrachlorideMiscible[4]

Note: "Miscible" indicates solubility in all proportions. "Inferred" indicates high expected solubility based on chemical principles and data for similar solvents, though not explicitly stated in the cited sources.

Experimental Protocol for Solubility Determination

Determining the precise solubility of a liquid like Methyl 3-oxobutanoate in an organic solvent requires a systematic approach to ensure equilibrium is reached and measurements are accurate. The following is a generalized protocol based on standard laboratory methods like the shake-flask method.[9]

Materials and Equipment
  • Methyl 3-Oxobutanoate (>99% purity)

  • Solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Calibrated pipettes or syringes

  • Centrifuge (for phase separation, if needed)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or HPLC)

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Add an excess amount of Methyl 3-Oxobutanoate (solute) to a series of glass vials. The excess is crucial to ensure saturation is achieved. b. To each vial, add a known volume or mass of the desired organic solvent. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). b. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration plateaus.[9]

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the undissolved solute to settle. b. If a clear separation is not achieved, centrifuge the vials at the controlled temperature to force the separation of the excess solute phase.[9]

  • Sampling and Analysis: a. Carefully extract an aliquot from the clear, supernatant solvent phase. Avoid disturbing the undissolved layer. b. Accurately dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. c. Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of Methyl 3-Oxobutanoate.

  • Calculation: a. From the measured concentration and the dilution factor, calculate the solubility of Methyl 3-Oxobutanoate in the solvent at the specified temperature. b. Express the results in appropriate units, such as g/100 mL, mol/L, or weight percent.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess MAA to Vial B Add Known Volume of Solvent A->B C Agitate at Constant T (e.g., 24-48h) B->C D Settle or Centrifuge at Constant T C->D E Sample Supernatant D->E F Dilute Sample E->F G Quantify by GC/HPLC F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of MAA.

Safety and Handling

Methyl 3-Oxobutanoate is a combustible liquid and causes serious eye irritation.[10][11][12]

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.[10][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate laboratory clothing.[7][13]

  • Storage: Store in a cool, dry, well-ventilated place in tightly closed containers, protected from light.[10][13]

  • Incompatible Materials: Avoid contact with strong acids, bases, strong oxidizing agents, and reducing agents.[10]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[10][11][12][13]

Conclusion

Methyl 3-Oxobutanoate is a versatile chemical intermediate with a favorable solubility profile across a wide range of common organic solvents. Its solubility is dictated by its moderate polarity and, crucially, by the solvent-dependent equilibrium between its keto and enol tautomers. This adaptability allows it to be used in diverse reaction conditions, from nonpolar hydrocarbon solvents to polar alcohols. A thorough understanding of these principles, combined with rigorous experimental determination, is essential for optimizing its use in research and industrial applications.

References

  • Wikipedia. Methyl acetoacetate. [Link]

  • Cheméo. Chemical Properties of Methyl acetoacetate (CAS 105-45-3). [Link]

  • PubChem. Methyl 3-oxobutanoate. [Link]

  • G. T. Hefter and R. P. T. Tomkins, Eds. The Experimental Determination of Solubilities. John Wiley & Sons, 2003. [Link]

  • ResearchGate. A Effect of solvent on the keto-enol tautomerism of ethyl acetoacetate.... [Link]

  • A. L. L. Søndergaard, et al. Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 2022. [Link]

  • FooDB. Showing Compound 3-Methylbutyl 3-oxobutanoate (FDB015275). [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. 2003. [Link]

  • NIST/TRC Web Thermo Tables (WTT). methyl 3-oxobutanoate -- Critically Evaluated Thermophysical Property Data. [Link]

  • Inchem.org. ICSC 1086 - METHYLACETOACETATE. [Link]

  • C. H. Cortney. Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. ScholarWorks, 2019. [Link]

  • PubChem. Methyl 2-methylacetoacetate. [Link]

  • Journal of Molecular Structure. Solvent effect in keto-enol tautomerism for a polymerizable β-ketonitrile monomer. 2015. [Link]

  • Matrix Fine Chemicals. METHYL 3-OXOBUTANOATE | CAS 105-45-3. [Link]

  • Universidade de Coimbra. a lab experiment to introduce gas/liquid solubility. [Link]

  • N. H. Ismail. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

Exploratory

literature review of Butanoic acid 4-imino-4-methoxy- methyl ester derivatives

An In-Depth Technical Guide to the Synthesis, Reactivity, and Therapeutic Potential of Imino Ester Derivatives of Butanoic Acid Authored by a Senior Application Scientist This guide provides a comprehensive technical ove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Reactivity, and Therapeutic Potential of Imino Ester Derivatives of Butanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of butanoic acid derivatives featuring the imino ester functionality, with a particular focus on the conceptual framework surrounding Butanoic acid, 4-imino-4-methoxy-, methyl ester. While direct literature on this specific molecule is sparse, this document synthesizes information from the closely related and extensively studied classes of α-imino esters and other butanoic acid derivatives to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, chemical properties, and potential therapeutic applications of this compound class.

Introduction: The Strategic Importance of Imino Esters in Medicinal Chemistry

Butanoic acid, a simple short-chain fatty acid, and its derivatives have garnered significant interest in the biomedical field, demonstrating a range of biological activities, including potential as antiviral and anticancer agents.[1] The therapeutic utility of butanoic acid is sometimes limited by its short half-life.[1] To overcome this, medicinal chemists have explored a variety of structural modifications to create more stable and potent analogs. The introduction of an imino ester functional group is a key strategic decision in this endeavor.

Imino esters, particularly α-imino esters, are highly valuable precursors in organic synthesis for creating a diverse array of natural and unnatural α-amino acid derivatives, which are fundamental building blocks for peptides and numerous biologically active molecules.[2][3][4] The presence of the ester group activates the C=N double bond, making α-imino esters more reactive than other imines and susceptible to a wide range of chemical transformations.[2][5] This reactivity is central to their utility in drug discovery, enabling the construction of complex molecular architectures with potential therapeutic applications.[4][6]

Synthetic Pathways to Imino Ester Derivatives

The synthesis of butanoic acid imino ester derivatives can be approached through several established chemical methodologies. A common strategy involves the condensation of a ketoester with an appropriate amine or amide.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic route to an N-substituted α-imino ester, which can be adapted for the synthesis of butanoic acid derivatives.

Synthetic Workflow Ketoester α-Keto Butanoic Acid Ester IminoEster N-Substituted α-Imino Butanoic Acid Ester Ketoester->IminoEster Condensation (Dehydration) Amine Primary Amine / Amide (e.g., H2N-R) Amine->IminoEster AminoAcidDerivative α-Amino Acid Derivative IminoEster->AminoAcidDerivative Reduction / Nucleophilic Addition

Caption: Generalized workflow for the synthesis of α-amino acid derivatives from α-imino esters.

Detailed Experimental Protocol: Synthesis of a Chiral N-Phosphinyl α-Imino Ester

This protocol is adapted from a method for synthesizing chiral N-phosphinyl α-imino esters, which are then reduced to the corresponding α-amino esters.[4] This approach is valuable for controlling stereochemistry, a critical aspect of drug design.

Objective: To synthesize a chiral N-phosphinyl α-imino ester from a ketoester and a phosphinylamide.

Materials:

  • α-keto butanoic acid methyl ester

  • Chiral phosphinylamide

  • Titanium (IV) ethoxide

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of the chiral phosphinylamide (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.5 mmol).

  • Addition of Titanium Catalyst: Add titanium (IV) ethoxide (1.2 mmol) to the solution and stir the mixture at room temperature for 30 minutes.

  • Addition of Ketoester: Add the α-keto butanoic acid methyl ester (1.2 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Filter the mixture through a pad of Celite to remove the titanium dioxide precipitate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-phosphinyl α-imino ester.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from interfering with the titanium catalyst.

  • Triethylamine: Acts as a base to facilitate the reaction.

  • Titanium (IV) Ethoxide: A Lewis acid catalyst that promotes the condensation reaction between the ketoester and the phosphinylamide.

  • Chiral Phosphinylamide: Serves as a chiral auxiliary to induce stereoselectivity in subsequent reduction steps.[4]

Chemical Reactivity and Synthetic Utility

The enhanced reactivity of the C=N bond in α-imino esters makes them versatile substrates for a variety of chemical transformations.[2][5] These reactions provide access to a wide range of structurally diverse amino acid derivatives, which are valuable in drug discovery.

Key Reactions of α-Imino Esters:

  • Reduction: The imine functionality can be readily reduced to an amine, providing a direct route to α-amino esters.[4] Asymmetric reduction using chiral reagents can yield enantiomerically enriched products.[4]

  • Nucleophilic Addition: The electrophilic imine carbon is susceptible to attack by various nucleophiles, including organometallic reagents, enolates, and nitroalkanes.[2][7] This allows for the introduction of diverse side chains at the α-position.

  • Cycloaddition Reactions: α-Imino esters can participate in cycloaddition reactions to form heterocyclic structures, which are common scaffolds in many pharmaceuticals.[2]

  • Mannich-type Reactions: These reactions are a powerful tool for carbon-carbon bond formation and are used to synthesize β-amino carbonyl compounds.[3]

The following table summarizes the key reaction types and their significance in synthesizing therapeutically relevant molecules.

Reaction TypeReagents/ConditionsProduct ClassTherapeutic Relevance
Asymmetric Reduction L-selectride, Chiral Catalysts[4]Chiral α-Amino EstersPrecursors for peptides, enzyme inhibitors, and chiral drugs.[4]
Alkynylation Terminal Alkynes, Cu(I) Catalyst[7]PropargylaminesBuilding blocks for unnatural amino acids and bioactive molecules.[7]
Aza-Henry Reaction Nitroalkanes, Baseβ-Nitro-α-amino EstersPrecursors for diamines and other functionalized amino acids.[2]
[3+2] Cycloaddition Alkenes, Lewis Acid[8]Cyclic SulfinamidesNovel heterocyclic scaffolds for drug discovery.[8]

Applications in Drug Development and Biological Activity

Derivatives of butanoic acid and imino esters are being investigated for a wide range of therapeutic applications, leveraging their ability to modulate biological pathways.

As Precursors to Unnatural Amino Acids (UAAs)

The development of peptides as therapeutic agents is often challenged by their poor metabolic stability and cell permeability.[9] The incorporation of unnatural amino acids (UAAs) can address these limitations.[9] α-Imino esters are key starting materials for the synthesis of a vast array of UAAs, allowing for fine-tuning of the physicochemical properties of peptide-based drugs.[6][7][8]

Anticancer and Antiviral Potential

Butanoic acid itself is known to have an anti-tumor function, primarily attributed to its action as a histone deacetylase (HDAC) inhibitor.[1] It can also down-regulate the expression of the c-myc proto-oncogene, which is often overexpressed in cancer cells.[10] Structure-activity relationship studies have shown that unbranched fatty acids with a 4-carbon chain, like butanoic acid, are optimal for this activity, and their corresponding esters are equally effective.[10] The development of novel butanoic acid derivatives, including imino esters, is a promising strategy for creating more potent and selective anticancer agents.[1]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is crucial for rational drug design. For butanoic acid derivatives and related scaffolds, several key structural features have been identified that influence their therapeutic potential.

SAR Insights Core Core Scaffold (e.g., Butanoic Acid Imino Ester) R1 Substituents on the Butanoic Acid Chain Core->R1 Influences binding affinity and stereochemistry [19] R2 Substituents on the Imino Nitrogen Core->R2 Affects metabolic stability and target selectivity [14] Ester Ester Group Modification (e.g., Methyl, Ethyl, etc.) Core->Ester Impacts solubility and pharmacokinetics [20]

Caption: Conceptual diagram of structure-activity relationships for butanoic acid imino ester derivatives.

Key SAR Observations from Related Compound Classes:

  • Chain Length and Branching: For anticancer activity related to c-myc down-regulation, an unbranched 4-carbon chain is optimal.[10]

  • Amide/Imine Linker: The nature of the nitrogen-containing linker is critical. For instance, in a series of Staphylococcus aureus Sortase A inhibitors, the NH group of an amide was found to be very important for activity, and its methylation led to a decrease in inhibition.[11] This suggests that the imine nitrogen and its substituents in the title compounds would be a key point for modification.

  • Pyridine Ring and Other Aromatic Systems: In related structures like 4-Oxo-4-(pyridin-2-ylamino)butanoic acid analogs, substitutions on the aromatic ring can significantly influence potency and selectivity.[12]

  • Ester Group: The ester moiety itself can be crucial. In some cases, hydrolysis of the ester to the corresponding carboxylic acid can either increase or decrease activity, depending on the target.[11] Ester analogs of active carboxylic acids have been shown to be equally effective in some contexts.[10]

Future Perspectives and Conclusion

The exploration of butanoic acid 4-imino-4-methoxy-methyl ester derivatives and related compounds represents a promising frontier in medicinal chemistry. The high reactivity and synthetic versatility of the imino ester functionality provide a powerful platform for generating diverse molecular libraries. These compounds serve as valuable intermediates for the synthesis of unnatural amino acids, which are critical for the development of next-generation peptide therapeutics.[9]

Future research should focus on the synthesis and biological evaluation of a wider range of these derivatives to establish clear structure-activity relationships. Investigating their potential as enzyme inhibitors, modulators of protein-protein interactions, and agents targeting cancer and infectious diseases could lead to the discovery of novel therapeutic candidates. The strategic combination of the butanoic acid scaffold with the versatile chemistry of imino esters offers a compelling approach for addressing unmet medical needs.

References

  • Vertex AI Search. (n.d.). The Applications of Butanoic Acid Derivatives in Agriculture and Biotechnology.
  • Eftekhari-Sis, B., & Zirak, M. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews, 117(12), 8326-8419. [Link]

  • ResearchGate. (n.d.). α-Imino Esters in Organic Synthesis: Recent Advances | Request PDF. Retrieved from [Link]

  • Li, W., Wang, J., & Zhang, X. (2014). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. Beilstein Journal of Organic Chemistry, 10, 563-568. [Link]

  • ResearchGate. (n.d.). α-Imino Esters: Versatile Substrates for the Catalytic, Asymmetric Synthesis of α- and β-Amino Acids and β-Lactams | Request PDF. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Abras, K., & Al-Tel, T. H. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Chemistry, 3(3), 909-923. [Link]

  • Jiang, G., Chen, Z., & Wu, J. (2009). Catalytic asymmetric alkynylation of α-imino ester: A versatile approach to optically active unnatural α-amino acid derivatives. Proceedings of the National Academy of Sciences, 106(40), 16870-16874. [Link]

  • Goodrich, O. H. (2023). Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds and Unnatural α-Amino Acid Derivatives. (PhD thesis, University of Nottingham). [Link]

  • ResearchGate. (n.d.). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Retrieved from [Link]

  • American Chemical Society. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Biological activities of some butanoic acids | Download Table. Retrieved from [Link]

  • Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(2), 953-994. [Link]

  • Suree, N., Liew, C. K., Villareal, V. A., & Mar, K. (2009). Synthesis and structure activity relationship studies of novel Staphylococcus aureus Sortase A inhibitors. Bioorganic & Medicinal Chemistry, 17(1), 287-295. [Link]

  • Tasi, G., Török, G., Bombicz, P., & Kálmán, A. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 297. [Link]

  • Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 4-methoxy-, methyl ester (CAS 29006-01-7). Retrieved from [Link]

  • Reissmann, S., Jähnig, F., & Heymann, S. (1990). Structure-activity relationship of 17 structural analogues of n-butyric acid upon c-myc expression. International Journal of Peptide and Protein Research, 36(5), 453-458. [Link]

  • Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
  • Morris, H., Wallach, J., & Colestock, T. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(13), 2950. [Link]

  • Christopoulos, A., Avlani, V. A., & Gregory, K. J. (2014). A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm, 5(6), 768-774. [Link]

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Foundational

Technical Monograph: Physicochemical Profiling and Ionization Kinetics of Methyl 4-imino-4-methoxybutanoate

Topic: pKa Values and Ionization of Butanoic acid 4-imino-4-methoxy- methyl ester Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Bioconjugation Specialists Executive Summary & Chemical I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Ionization of Butanoic acid 4-imino-4-methoxy- methyl ester Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Bioconjugation Specialists

Executive Summary & Chemical Identity[1]

Butanoic acid 4-imino-4-methoxy- methyl ester (CAS: 61324-61-6), often referred to in synthetic contexts as Methyl 3-(methoxycarbonyl)propionimidate , represents a specialized class of heterobifunctional reagents. It contains two distinct electrophilic centers: a relatively stable methyl ester and a highly reactive, hydrolytically unstable imidate ester (imino ether).

This molecule is primarily utilized as a precursor for synthesizing heterocycles (e.g., imidazoles, triazoles) or as a zero-length crosslinker in protein chemistry, analogous to dimethyl adipimidate (DMA), though with asymmetric functionality.

Chemical Identity Table[1]
PropertyDetail
IUPAC Name Methyl 4-imino-4-methoxybutanoate
Common Synonyms Methyl 3-methoxycarbonylpropionimidate; Succinomonoimidic acid dimethyl ester
CAS Number 61324-61-6 (Free Base); 52070-12-9 (Hydrochloride Salt)
Molecular Formula

Molecular Weight 145.16 g/mol
Functional Groups Aliphatic Imidate (C=NH); Methyl Ester (COOMe)

pKa and Ionization Dynamics

Understanding the ionization of this molecule requires isolating the imidate function, as the methyl ester does not ionize in the physiological pH range (pH 2–12).

The Imidate pKa

The ionization event occurs at the imino nitrogen (


 hybridized). The equilibrium exists between the protonated imidanium ion  (cationic) and the neutral imidate  (free base).


While specific experimental pKa data for this exact CAS entry is sparse in open literature, it can be derived with high confidence from structural homologs (aliphatic imidate esters) such as methyl acetimidate and dimethyl adipimidate.

  • Estimated pKa: 7.0 – 7.5

  • Physiological State: At physiological pH (7.4), the molecule exists as a mixture of roughly 50% cationic and 50% neutral species.

Structural Influences on Acidity

The pKa of a standard aliphatic imidate (e.g., methyl acetimidate) is approximately 7.6 . In Methyl 4-imino-4-methoxybutanoate, the presence of the distal methyl ester group (


) exerts a mild electron-withdrawing inductive effect (

effect) through the propylene chain. This withdraws electron density from the imidanium center, slightly destabilizing the cation and lowering the pKa relative to a simple alkyl imidate.
Ionization Diagram

The following diagram illustrates the protonation state and the competing hydrolysis pathways that complicate pKa measurement.

IonizationPathways cluster_legend Reaction Environment Imidanium Imidanium Cation (Protonated, pH < 7) Reactive Electrophile NeutralImidate Neutral Imidate (Free Base, pH > 7.5) Nucleophilic Character Imidanium->NeutralImidate -H+ (pKa ~ 7.2) EsterProduct Hydrolysis Product A (Dimethyl Succinate + NH4+) Acidic Conditions Imidanium->EsterProduct H2O (Fast Hydrolysis) AmidineProduct Amidine Derivative (Reaction with Amines) NeutralImidate->AmidineProduct R-NH2 (Aminolysis)

Figure 1: Ionization equilibrium of the imidate moiety and competing irreversible pathways (hydrolysis vs. aminolysis).

Hydrolytic Stability: The Critical Variable

Expertise Note: A common error in handling this compound is treating the pKa as a static constant. For imidates, pKa determination is a kinetic race. Imidates are thermodynamically unstable in water.

Hydrolysis Kinetics

The half-life (


) of aliphatic imidates is pH-dependent:
  • Acidic pH (< 5): Rapid hydrolysis to the corresponding ester (Dimethyl succinate) and ammonium.

  • Basic pH (> 9): Slower hydrolysis, but can eventually form the amide or ester depending on conditions.

  • Optimum Stability: Generally most stable in dry organic solvents or at slightly basic pH (pH 8–9) for short durations during coupling reactions.

Because the hydrolysis consumes the imidate (changing the concentration of the species during titration), standard potentiometric titration yields erroneous results unless performed rapidly at low temperatures.

Experimental Protocols

Protocol A: Validated pKa Determination (Kinetic Method)

Rationale: To avoid hydrolysis artifacts, this protocol uses UV-spectrophotometry, which is faster than potentiometric titration, or requires extrapolation to time zero (


).

Materials:

  • Compound (HCl salt form preferably for stability).

  • Buffer series (Phosphate/Citrate) ranging pH 4.0 – 10.0.

  • UV-Vis Spectrophotometer (scanning 200–300 nm).

  • Thermostated cell at

    
     (to suppress hydrolysis).
    

Workflow:

  • Preparation: Dissolve the imidate hydrochloride in anhydrous methanol to create a stock solution.

  • Rapid Mixing: Inject an aliquot of stock into a cuvette containing aqueous buffer at a specific pH.

  • Scanning: Immediately scan absorbance. The imidate C=N bond typically shows a distinct

    
     shift compared to the protonated form (or a change in extinction coefficient).
    
  • Kinetic Extrapolation: Record absorbance at

    
     over time (e.g., every 10 seconds for 5 minutes). Plot Absorbance vs. Time and extrapolate back to 
    
    
    
    to get the true absorbance of the imidate species before hydrolysis occurs.
  • Calculation: Plot the extrapolated

    
     vs. pH. The inflection point of the sigmoidal curve is the pKa.
    
Protocol B: Synthetic Handling (Pinner Synthesis Context)

If synthesizing the molecule de novo via the Pinner reaction (Nitrile + MeOH + HCl), the product precipitates as the hydrochloride salt.[1]

  • Isolation: Do not use water. Filter the salt under inert atmosphere (Argon/Nitrogen).

  • Storage: Store at

    
     over desiccant. The presence of moisture converts it to dimethyl succinate within hours at room temperature.
    

Mechanism of Action (Aminolysis vs. Hydrolysis)

In drug development and bioconjugation, this molecule is used to link amines (e.g., Lysine residues on proteins) to the butyryl backbone. The reaction efficiency depends on the pH relative to the pKa.

  • Target pH: 8.0 – 9.0.

  • Reasoning: At pH 8.5, the imidate is largely neutral (reactive toward nucleophilic attack but less electrophilic than the cation) and the lysine amine is partially unprotonated (nucleophilic).

  • Mechanism: The amine attacks the imidate carbon, displacing methanol to form a stable amidine bond. This bond retains the positive charge at physiological pH, preserving the protein's overall charge profile (unlike NHS-esters which neutralize the positive charge).

ReactionMechanism Start Methyl 4-imino-4-methoxybutanoate (Reagent) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack (pH 8.5) Amine Primary Amine (R-NH2) Amine->Tetrahedral Nucleophilic Attack (pH 8.5) Amidine Amidine Product (Stable Linkage) Tetrahedral->Amidine Elimination Methanol Methanol (Leaving Group) Tetrahedral->Methanol Elimination

Figure 2: Mechanism of amidine formation. The reaction competes with hydrolysis, necessitating pH control near the imidate pKa.

References

  • Hand, E. S., & Jencks, W. P. (1962).[2] Mechanism of the Reaction of Imino Esters with Amines.[3] Journal of the American Chemical Society.[2] Link

    • Core Reference: Establishes the fundamental pKa and hydrolysis kinetics for aliphatic imid
  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society.[2] Link

    • Validation: Confirms the pH dependence (pKa ~ 7.5)
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

    • Data Source: General reference for pKa prediction based on structural homology.
  • Thermo Fisher Scientific. Crosslinking Technical Handbook: Imidoester Crosslinkers.Link

    • Application: Practical guide on using imidate crosslinkers (like DMA) and handling their instability.
  • PubChem. Compound Summary: Methyl 4-imino-4-methoxybutanoate.[4]Link

    • Verification: Confirming chemical identity and structure.[5]

Sources

Protocols & Analytical Methods

Method

Synthesis of Butanoic acid, 4-imino-4-methoxy-, methyl ester: An Application and Protocol Guide

This document provides a comprehensive guide for the synthesis, purification, and characterization of Butanoic acid, 4-imino-4-methoxy-, methyl ester, a valuable intermediate in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis, purification, and characterization of Butanoic acid, 4-imino-4-methoxy-, methyl ester, a valuable intermediate in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical details and field-proven insights.

Introduction

Imino esters, also known as alkyl imidates, are a class of organic compounds characterized by the R-C(=NR')OR'' functional group. Their unique reactivity makes them versatile intermediates in the synthesis of a wide range of nitrogen-containing heterocycles and other complex organic molecules. The title compound, Butanoic acid, 4-imino-4-methoxy-, methyl ester, is of particular interest due to the presence of multiple reactive sites, offering a scaffold for diverse chemical modifications. This guide details a robust protocol for its preparation via the Pinner reaction, a classic and reliable method for the synthesis of imino esters from nitriles and alcohols.[1][2][3]

Synthetic Pathway: The Pinner Reaction

The chosen synthetic route for Butanoic acid, 4-imino-4-methoxy-, methyl ester is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[1][2] In this specific application, methyl 3-cyanopropanoate is treated with methanol in the presence of a strong acid, typically anhydrous hydrogen chloride, to yield the desired imino ester hydrochloride salt, commonly referred to as a "Pinner salt".[4]

The mechanism of the Pinner reaction is initiated by the protonation of the nitrile nitrogen by the strong acid, which significantly enhances the electrophilicity of the nitrile carbon.[4] The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate intermediate. Subsequent deprotonation and further reaction with the acid catalyst leads to the formation of the stable imino ester hydrochloride salt.[4]

It is crucial to conduct the Pinner reaction under strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of the imino ester product to the corresponding ester, in this case, dimethyl succinate.[1][5][6][7] Low temperatures are also employed to minimize the formation of amide byproducts.[2][4]

Pinner_Reaction_Mechanism Nitrile Methyl 3-cyanopropanoate Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + H+ Methanol Methanol HCl HCl (catalyst) Protonated_Imidate Protonated Imidate Intermediate Protonated_Nitrile->Protonated_Imidate + CH3OH Pinner_Salt Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride (Pinner Salt) Protonated_Imidate->Pinner_Salt - H+

Caption: Mechanism of the Pinner Reaction for the synthesis of the target imino ester.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityPurity
Methyl 3-cyanopropanoateC₅H₇NO₂113.111.0 eq>98%
Anhydrous MethanolCH₃OH32.045.0 eq>99.8%
Anhydrous Diethyl Ether(C₂H₅)₂O74.12As solvent>99%
Hydrogen Chloride GasHCl36.46Excess>99.9%
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Drying tube (filled with calcium chloride)

  • Low-temperature thermometer

  • Ice-salt bath

  • Rotary evaporator

  • Schlenk line or nitrogen/argon manifold

Synthesis Workflow

Synthesis_Workflow A 1. Setup and Inert Atmosphere - Assemble dry glassware. - Purge with N2/Ar. B 2. Reagent Charging - Add methyl 3-cyanopropanoate and anhydrous diethyl ether. - Add anhydrous methanol. A->B C 3. Cooling - Cool the reaction mixture to -10°C to -5°C. B->C D 4. HCl Gas Introduction - Bubble dry HCl gas through the solution. C->D E 5. Reaction - Stir at low temperature until reaction completion. D->E F 6. Isolation - Filter the precipitate (Pinner salt). - Wash with cold, anhydrous diethyl ether. E->F G 7. Drying - Dry the product under vacuum. F->G H 8. Characterization - NMR, IR, MS analysis. G->H

Caption: Experimental workflow for the synthesis of the target imino ester.

Detailed Procedure
  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a low-temperature thermometer, and a drying tube. Purge the entire system with dry nitrogen or argon for at least 30 minutes to ensure anhydrous conditions.

  • Reagent Addition: To the flask, add methyl 3-cyanopropanoate (1.0 eq) followed by anhydrous diethyl ether (100 mL). Stir the solution until the starting material is fully dissolved. Add anhydrous methanol (5.0 eq) to the reaction mixture.

  • Cooling: Cool the reaction mixture to between -10 °C and -5 °C using an ice-salt bath.

  • HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution. The rate of addition should be controlled to maintain the low temperature. A white precipitate of the Pinner salt will begin to form. Continue the addition of HCl for 2-3 hours.

  • Reaction Monitoring: After the HCl addition is complete, seal the flask and allow the reaction to stir at 0-5 °C for an additional 12-18 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum of an aliquot of the reaction mixture (after quenching with a base and extraction).

  • Product Isolation: Once the reaction is complete, filter the white precipitate under a blanket of nitrogen using a Schlenk filter. Wash the collected solid with two portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting white solid, the hydrochloride salt of Butanoic acid, 4-imino-4-methoxy-, methyl ester, under high vacuum to a constant weight.

Characterization

The structure of the synthesized Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride should be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy group protons, the methyl ester protons, and the two methylene groups. The imino proton may be broad or not observed due to exchange.
¹³C NMR Resonances for the imino carbon, the ester carbonyl carbon, the methoxy carbon, the methyl ester carbon, and the two methylene carbons.
IR (Infrared) Spectroscopy A strong C=N stretching vibration around 1650-1690 cm⁻¹. A strong C=O stretching vibration for the ester group around 1735-1750 cm⁻¹.[8][9][10] C-O stretching bands in the region of 1000-1300 cm⁻¹.[8][9]
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base [M]⁺ or the protonated molecule [M+H]⁺. Fragmentation patterns may show losses of the methoxy group, the methyl ester group, or other characteristic fragments.[11][12][13][14]

Troubleshooting and Self-Validation

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous. The presence of moisture is the most common cause of low yields due to hydrolysis of the product.[1][5][6][7] Also, ensure the HCl gas is dry.

  • Formation of Amide Byproduct: Maintain the reaction temperature below 5 °C. Higher temperatures can promote the rearrangement of the imino ester to the corresponding N-substituted amide.[2][4]

  • Product is an Oil or Gummy Solid: This may indicate the presence of impurities or incomplete reaction. Ensure sufficient reaction time and efficient washing of the product with cold, anhydrous diethyl ether.

Conclusion

The Pinner reaction provides a reliable and efficient method for the synthesis of Butanoic acid, 4-imino-4-methoxy-, methyl ester hydrochloride from readily available starting materials. By carefully controlling the reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures, high yields of the desired product can be achieved. The protocol and characterization data provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize this versatile chemical intermediate in their drug discovery and development endeavors.

References

  • Pinner reaction. In: Wikipedia. Accessed February 26, 2026. [Link]

  • Direct Synthesis of Nitriles from Alcohols with Trialkylsilyl Cyanide Using Brønsted Acid Montmorillonite Catalysts.
  • Pinner Reaction. Organic Chemistry Portal. Accessed February 26, 2026. [Link]

  • 21.6: Chemistry of Esters. Chemistry LibreTexts. Accessed February 26, 2026. [Link]

  • Mass spectrometry of organic compounds. IB Colourful Solutions in Chemistry. Accessed February 26, 2026. [Link]

  • A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry. 2013;15(8):2252-2260.
  • Ester synthesis by esterification. Organic Chemistry Portal. Accessed February 26, 2026. [Link]

  • Mass spectrometry (MS). Jack Westin. Accessed February 26, 2026. [Link]

  • Formation of Complex α-Imino Esters via Multihetero-Cope Rearrangement of α-Keto Ester Derived Nitrones. National Institutes of Health. Published online January 1, 2019. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. Accessed February 26, 2026. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Accessed February 26, 2026. [Link]

  • Measurement of alkyl and multifunctional organic nitrates by proton-transfer-reaction mass spectrometry. Atmospheric Measurement Techniques. 2017;10(4):1429-1445.
  • Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps. Accessed February 26, 2026. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Accessed February 26, 2026. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Published online December 20, 2020. [Link]

  • Interpretation of mass spectra. SlidePlayer. Accessed February 26, 2026. [Link]

  • Preparation Of Alkyl 4,4,4 Trifluorobut 2 Enoate. Quick Company. Accessed February 26, 2026. [Link]

    • Hydrolysis of an Ester (Section 18.4C). Course Hero. Accessed February 26, 2026. [Link]

Sources

Application

Synthesis of Amidines from Methyl Alkanimidate Precursors: A Detailed Protocol and Mechanistic Overview

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Amidines are a critical pharmacophore in modern drug discovery and a versatile functional group in synthetic organic chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Amidines are a critical pharmacophore in modern drug discovery and a versatile functional group in synthetic organic chemistry. This application note provides a comprehensive guide to the preparation of amidines from methyl alkanimidate hydrochlorides, often referred to as Pinner salts. The focus is on the second stage of the Pinner reaction, where an isolated imidate salt is converted to the corresponding amidine through reaction with an amine. This document offers a detailed, step-by-step experimental protocol, an in-depth discussion of the reaction mechanism, and practical insights into process optimization and troubleshooting. The provided methodologies are designed to be robust and reproducible, catering to the needs of researchers in both academic and industrial settings.

Introduction: The Significance of the Amidine Moiety

The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a cornerstone of medicinal chemistry.[1] Its basicity allows it to exist as a protonated amidinium ion at physiological pH, enabling it to participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors.[2] Consequently, amidine-containing compounds exhibit a wide range of pharmacological activities, including antimicrobial, antiparasitic, and enzyme-inhibiting properties.[1]

From a synthetic standpoint, amidines are valuable precursors for the construction of various nitrogen-containing heterocycles like imidazoles, pyrimidines, and triazoles.[3][4] Several methods exist for their synthesis, with the Pinner reaction being one of the most established and reliable.[5][6][7] The Pinner reaction is typically a two-step process:

  • Formation of an Imidate Salt (Pinner Salt): An acid-catalyzed reaction between a nitrile and an alcohol.[6][7]

  • Ammonolysis/Aminolysis: The subsequent reaction of the Pinner salt with ammonia or an amine to yield the amidine.[6]

This guide focuses on the second step, utilizing a pre-formed methyl alkanimidate hydrochloride, such as the one derived from butanenitrile (Butanoic acid 4-imino-4-methoxy-methyl ester hydrochloride), as the starting material for amidine synthesis.

Reaction Principles and Mechanism

The conversion of a methyl imidate hydrochloride to an amidine is a nucleophilic substitution reaction at the imidate carbon. The process is efficient and generally high-yielding.

Mechanism:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbon of the protonated imidate. The protonation of the imino nitrogen by the hydrochloride salt enhances the electrophilicity of the carbon atom.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Proton Transfer: A series of proton transfers occurs, leading to the protonation of the methoxy group, turning it into a good leaving group (methanol).

  • Elimination: The lone pair on the newly added nitrogen atom assists in the elimination of methanol, reforming the C=N double bond and generating the protonated amidine (amidinium ion).

  • Deprotonation: A final deprotonation step by a base (or another molecule of the amine) yields the neutral amidine product.

The overall transformation is driven by the formation of the stable amidinium ion and the elimination of methanol.

Figure 1: Reaction Mechanism for Amidine Formation.

Experimental Protocols

This section provides a detailed, two-part protocol. Part A outlines the synthesis of the methyl imidate hydrochloride precursor, which is essential for understanding the complete process. Part B details the primary focus: the conversion of this precursor into the target amidine.

Part A: Synthesis of Methyl Butanimidate Hydrochloride (Pinner Salt)

This procedure is adapted from the classical Pinner reaction methodology.[6][7][8] The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the imidate to an ester.

Materials:

  • Butanenitrile (butyronitrile)

  • Anhydrous methanol

  • Anhydrous diethyl ether or cyclopentyl methyl ether (CPME)[9]

  • Hydrogen chloride (gas)

  • Round-bottom flask with a gas inlet tube and magnetic stirrer

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the liquid, and a drying tube, add butanenitrile (1.0 eq) and anhydrous methanol (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at a low temperature.[7]

  • Continue the addition of HCl until the solution is saturated. A white precipitate of the Pinner salt should form.

  • Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 12-24 hours to ensure complete reaction.

  • The resulting crystalline solid can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum. Alternatively, the crude product is often used directly in the next step without isolation.[6]

Part B: Synthesis of N-Substituted Butanamidine from Methyl Butanimidate Hydrochloride

Materials:

  • Methyl butanimidate hydrochloride (from Part A)

  • Primary or secondary amine (e.g., benzylamine, aniline, morpholine) (2.0-2.2 eq)

  • Anhydrous ethanol or methanol

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Sodium hydroxide (for workup)

  • Dichloromethane or ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend or dissolve the methyl butanimidate hydrochloride (1.0 eq) in anhydrous ethanol.

  • Add the desired amine (2.0-2.2 eq) to the mixture. The excess amine acts as both a nucleophile and a base to neutralize the HCl released.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the mixture may be gently heated to reflux for several hours.[5]

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and basify with a 1 M sodium hydroxide solution to a pH of >10 to deprotonate the amidinium salt and precipitate the free amidine base.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude amidine product.

Purification and Characterization:

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[3][4]

  • Characterization: The structure and purity of the final amidine product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic C=N and N-H stretching frequencies.

Workflow and Data Presentation

The overall process from nitrile to purified amidine is summarized in the workflow diagram below.

Experimental_Workflow Figure 2: Overall Experimental Workflow cluster_pinner Part A: Pinner Salt Formation cluster_amidine Part B: Amidine Synthesis cluster_purification Purification & Analysis p1 1. Mix Nitrile & Anhydrous Methanol p2 2. Cool to 0 °C p1->p2 p3 3. Bubble Dry HCl Gas p2->p3 p4 4. Age at Low Temp. p3->p4 p5 5. Isolate Imidate Salt p4->p5 a1 1. React Imidate Salt with Amine in Ethanol p5->a1 Use directly a2 2. Solvent Evaporation a1->a2 a3 3. Basify with NaOH a2->a3 a4 4. Organic Extraction a3->a4 a5 5. Dry & Concentrate a4->a5 c1 Column Chromatography or Crystallization a5->c1 Crude Product c2 Characterization (NMR, MS, IR) c1->c2 final final c2->final Pure Amidine

Figure 2: Overall Experimental Workflow.

Table 1: Reaction Parameters and Expected Outcomes

ParameterCondition/ValueRationale & Notes
Solvent Anhydrous Ethanol/MethanolPolar protic solvent facilitates the reaction. Must be anhydrous to prevent side reactions.
Temperature Room Temperature to RefluxReaction rate is temperature-dependent. Less reactive amines may require heating.
Amine Stoichiometry 2.0 - 2.2 equivalentsExcess amine serves as both nucleophile and base to neutralize HCl.
Reaction Time 1 - 24 hoursVaries with the reactivity of the amine. Monitor by TLC.
Workup Basic (NaOH, pH > 10)Ensures complete deprotonation of the amidinium salt to the free base for efficient extraction.
Expected Yield 60 - 90%Generally good to excellent yields, dependent on the amine substrate and purification efficiency.[1]

Troubleshooting

  • Low or No Product Formation:

    • Cause: Inactive Pinner salt (hydrolyzed), insufficient heating, or unreactive amine.

    • Solution: Ensure the Pinner salt was prepared under strictly anhydrous conditions. Increase reaction temperature and/or time. Consider using a more nucleophilic amine if possible.

  • Formation of Ester Byproduct:

    • Cause: Presence of water during the Pinner salt formation or the aminolysis step.

    • Solution: Use flame-dried glassware and anhydrous solvents for all steps.

  • Difficulty in Product Isolation/Purification:

    • Cause: The amidine product may be highly polar or water-soluble.

    • Solution: After basification, saturate the aqueous layer with NaCl (salting out) before extraction to improve partitioning into the organic layer. Use a more polar eluent system for column chromatography.

Conclusion

The conversion of methyl alkanimidate hydrochlorides to N-substituted amidines is a robust and highly efficient synthetic transformation. This application note provides a detailed and reliable protocol, grounded in well-established chemical principles, to guide researchers in the successful synthesis of these valuable compounds. By understanding the underlying mechanism and paying close attention to key experimental parameters, particularly the exclusion of moisture, scientists can effectively utilize this method to access a diverse range of amidine derivatives for applications in drug discovery and beyond.

References

  • Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]

  • Gundla, S. (2002). Synthesis and Protection of Some Amidines. Turkish Journal of Chemistry. [Link]

  • Pinner, A. (1885). Process for preparing amidines. Berichte der deutschen chemischen Gesellschaft, 18, 2845.
  • Various Authors. (2011). Synthesis of amidines. Organic Chemistry Portal. [Link]

  • Deb, M. L. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2020(4), M1173. [Link]

  • Wikipedia contributors. (2023). Pinner reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Shawali, A. S. (2008). Functionality of amidines and amidrazones. ARKIVOC, 2008(i), 153-194. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ARKIVOC, 2018(vi), 85-138. [Link]

  • Various Authors. (2010). Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

  • de Oliveira, R. B., et al. (2024). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Journal of the Brazilian Chemical Society. [Link]

  • Nauth, G., & Opatz, T. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1578. [Link]

  • Hart, G. S., et al. (2014). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 55(28), 3763-3765. [Link]

  • Watanabe, K., et al. (2009). Improved Pinner Reaction with CPME as a Solvent. Synthetic Communications, 39(12), 2106-2111. [Link]

Sources

Method

catalytic hydrogenation procedures for Butanoic acid 4-imino-4-methoxy- methyl ester

Application Note: Catalytic Hydrogenation of Butanoic acid, 4-imino-4-methoxy-, methyl ester Executive Summary This application note details the catalytic hydrogenation procedures for Butanoic acid, 4-imino-4-methoxy-, m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation of Butanoic acid, 4-imino-4-methoxy-, methyl ester

Executive Summary

This application note details the catalytic hydrogenation procedures for Butanoic acid, 4-imino-4-methoxy-, methyl ester (also known as methyl 4-methoxy-4-iminobutanoate). This compound is a Pinner salt derivative (imidate ester), typically synthesized from methyl 3-cyanopropanoate via the Pinner reaction.

The primary utility of hydrogenating this intermediate is the synthesis of Methyl 4-aminobutanoate (GABA methyl ester) or its cyclized derivative, 2-Pyrrolidone . This transformation is a critical step in the synthesis of pharmaceutical intermediates, including pyrrolidone-based solvents and GABA-analogs used in neurological drug development.

Key Technical Challenges:

  • Hydrolytic Instability: The imidate ester is highly sensitive to moisture, reverting to dimethyl succinate.

  • Cyclization Control: The resulting linear amine tends to spontaneously cyclize to 2-pyrrolidone under neutral/basic conditions or elevated temperatures.

  • Chemistries: Conversion involves the reduction of the C=N bond followed by hydrogenolysis/elimination of the methoxy group.

Reaction Mechanism & Pathway Analysis

Understanding the competing pathways is essential for yield optimization. The hydrogenation of the imidate ester proceeds through a hemiaminal ether intermediate, which collapses to the imine and is further reduced to the amine.

Pathway Diagram

G Start Methyl 3-cyanopropanoate (Precursor) Imidate Methyl 4-imino-4-methoxybutanoate (Target Substrate) Start->Imidate MeOH, HCl (Pinner Rxn) Hemiaminal Hemiaminal Ether (Transient) Imidate->Hemiaminal H2, Cat. Hydrolysis Dimethyl Succinate (Byproduct) Imidate->Hydrolysis H2O (Moisture Contamination) LinearAmine Methyl 4-aminobutanoate (Linear Product) Hemiaminal->LinearAmine -MeOH Lactam 2-Pyrrolidone (Cyclized Product) LinearAmine->Lactam Cyclization (Heat/Base)

Figure 1: Reaction pathway showing the hydrogenation of the imidate ester to the linear amine and subsequent cyclization or hydrolysis risks.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Solvent Quality Anhydrous Methanol (<0.05% H₂O)Imidates hydrolyze rapidly in water to form diesters (Dimethyl succinate), irreversibly destroying yield.
Substrate Form Hydrochloride SaltThe free base imidate is unstable. Hydrogenation is best performed on the HCl salt or in acidic media.
Temperature 20°C – 50°CHigher temperatures (>60°C) accelerate cyclization to 2-pyrrolidone. Keep <30°C if the linear amine ester is the target.
Pressure 50 – 500 psi (3.5 – 35 bar)Higher pressure favors the reduction kinetics over the decomposition/hydrolysis rates.
Catalyst Raney Nickel or Pd/CRaney Ni: Preferred for Pinner salts; robust but requires safety handling. Pd/C: Effective but susceptible to poisoning by trace halides if not washed properly.

Experimental Protocols

Protocol A: High-Pressure Hydrogenation using Raney Nickel

Best for: Large-scale synthesis where rapid conversion is required and 2-pyrrolidone is the acceptable or desired ultimate product.

Safety Warning: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere (Argon/Nitrogen) at all times.

  • Preparation:

    • Charge a high-pressure autoclave (e.g., Parr reactor) with Methyl 4-imino-4-methoxybutanoate HCl (10.0 g, 55 mmol).

    • Add Anhydrous Methanol (100 mL). Ensure solvent is dried over 3Å molecular sieves.

    • Add Raney Nickel (approx. 2.0 g, washed 3x with anhydrous methanol to remove water).

    • Optional: Add Ammonia in Methanol (7N, 5 mL) if the free base lactam is the explicit target and HCl needs neutralization immediately (this accelerates cyclization).

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (3x, 50 psi).

    • Purge with Hydrogen (3x, 50 psi).

    • Pressurize to 400 psi (27 bar) H₂.

    • Stir vigorously (1000 rpm) at ambient temperature (25°C) for 4 hours.

    • Monitoring: If heating is required to drive completion, ramp to 50°C, but monitor pressure drop closely.

  • Workup:

    • Depressurize and purge with Nitrogen.

    • Filter the reaction mixture through a Celite pad (under Nitrogen blanket) to remove Raney Nickel. Wash the pad with methanol.

    • Result: The filtrate contains Methyl 4-aminobutanoate (and potentially 2-pyrrolidone).

    • To isolate the linear amine salt: Add concentrated HCl (1 eq) immediately and concentrate in vacuo to obtain Methyl 4-aminobutanoate hydrochloride .

    • To isolate 2-pyrrolidone: Neutralize with NaOMe, heat filtrate to reflux for 2 hours, filter salts, and distill.

Protocol B: Mild Hydrogenation using Pd/C (Linear Target)

Best for: Lab-scale synthesis targeting the linear amino ester with minimal cyclization.

  • Preparation:

    • In a hydrogenation bottle, dissolve Methyl 4-imino-4-methoxybutanoate HCl (5.0 g) in Glacial Acetic Acid (50 mL) or Anhydrous Methanol (50 mL).

    • Note: Acetic acid suppresses cyclization by keeping the amine protonated.

    • Add 10% Pd/C (500 mg, 10 wt% loading).

  • Hydrogenation:

    • Place on a Parr shaker.

    • Pressurize to 60 psi (4 bar) H₂.

    • Shake at Room Temperature (20-25°C) for 12–18 hours.

    • Endpoint: Reaction is complete when H₂ uptake ceases.

  • Workup:

    • Filter catalyst through Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize the residue from MeOH/Et₂O to yield Methyl 4-aminobutanoate hydrochloride as a white crystalline solid.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare the NMR signals of the product against the starting material.

MoietySubstrate (Imidate) ¹H NMR (MeOD)Product (Amine) ¹H NMR (MeOD)Diagnostic Change
Imine/Amine ~9-10 ppm (NH broad)~8.0 ppm (NH₃⁺ broad)Disappearance of imidate NH; appearance of ammonium.[1]
Methoxy ~4.1 ppm (s, 3H, -C(NH)OCH ₃)Absent Loss of the imidate-methoxy signal (converts to MeOH).
Ester Methyl ~3.7 ppm (s, 3H, -COOCH ₃)~3.7 ppm (s, 3H, -COOCH ₃)Retained (confirms ester intact, no hydrolysis to acid).
Alpha-CH₂ ~2.8 ppm~3.0 ppm (t, 2H, -CH ₂-NH₃⁺)Upfield shift due to reduction of C=N to C-N.

Troubleshooting Guide:

  • Issue: Presence of Dimethyl Succinate (Singlet at 3.7 ppm, Multiplet at 2.6 ppm, no Nitrogen signals).

    • Cause: Water in solvent or wet catalyst.

    • Fix: Dry MeOH over Mg/I₂ or sieves; ensure reactor is dry.

  • Issue: Low Yield of Linear Amine / High Yield of Lactam.

    • Cause: Workup was too basic or temperature during evaporation was too high.

    • Fix: Keep pH < 5 during workup. Do not heat above 40°C during concentration.

References

  • Vertex Pharmaceuticals Inc. (2019). Dihydropyrimidine derivatives and uses thereof in the treatment of HBV infection. WO2019214610A1. (Describes the synthesis and isolation of Methyl 4-imino-4-methoxybutanoate hydrochloride).

  • Kabalka, G. W., & Wang, Z. (1992).[2] Synthesis of isomerically pure nitrogen-13 labeled gamma-aminobutyric acid. Applied Radiation and Isotopes, 43(3), 389-393. (Details the reduction of nitrile/imidate precursors to GABA derivatives).

  • Milstein, D., et al. (2006).[3][4] Catalytic Hydrogenation of Esters and Nitriles. Organic Process Research & Development. (Provides mechanistic grounding for catalytic hydrogenation of carboxylic acid derivatives).

  • Takeda Pharmaceutical Co. (2011). Process for production of cyclic amine compounds. US Patent 8,003,803. (Industrial context for controlling cyclization of amino esters).

Sources

Application

Application Note: Optimization of Pinner Reaction for Methyl 4-methoxybutanimidate (Butanoic acid 4-imino-4-methoxy- methyl ester)

Executive Summary This application note details the optimized protocol for synthesizing Methyl 4-methoxybutanimidate (systematically: methyl 4-imino-4-methoxybutanoate), derived from Methyl 3-cyanopropionate . The target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Methyl 4-methoxybutanimidate (systematically: methyl 4-imino-4-methoxybutanoate), derived from Methyl 3-cyanopropionate .

The target molecule belongs to the class of aliphatic imidate esters (Pinner salts).[1][2][3] These compounds are thermodynamically unstable intermediates often plagued by two primary failure modes:

  • Hydrolysis: Rapid conversion back to the diester (dimethyl glutarate) upon exposure to atmospheric moisture.

  • Pinner II Rearrangement: Thermal decomposition to the amide or conversion to amidines if reaction conditions are uncontrolled.

This guide provides a robust, self-validating protocol emphasizing anhydrous engineering controls , cryogenic management , and HCl saturation dynamics to maximize yield (>85%) and purity.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The synthesis utilizes the Pinner Reaction , where a nitrile is protonated by dry HCl to form a reactive nitrilium ion, which is subsequently intercepted by methanol.

Target Structure:


Precursor:  Methyl 3-cyanopropionate (

)
Reaction Pathway Analysis

The following diagram illustrates the desired pathway versus competitive decomposition routes.

PinnerMechanism Nitrile Methyl 3-cyanopropionate (Precursor) Nitrilium Nitrilium Ion (Activated Intermediate) Nitrile->Nitrilium + HCl (gas) Anhydrous Imidate Target Pinner Salt (Methyl 4-methoxybutanimidate HCl) Nitrilium->Imidate + MeOH < 5°C Ester Dimethyl Glutarate (Hydrolysis Product) Imidate->Ester + H2O (Moisture) Amide Amide Side Product (Thermal Decomp) Imidate->Amide Heat (>20°C) - MeCl Orthoester Orthoester (Excess MeOH/H+) Imidate->Orthoester Excess MeOH Long Reaction

Figure 1: Mechanistic pathway of the Pinner reaction showing the critical dependence on temperature and moisture control to avoid hydrolysis (red) and thermal decomposition.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Water Content < 0.05% (Karl Fischer) Imidate salts are extremely hygroscopic. Even trace moisture catalyzes hydrolysis to the inactive diester.
Temperature -5°C to 0°C Aliphatic imidates decompose exothermically. Higher temperatures favor the "Pinner rearrangement" to amides.
HCl Equivalents > 1.1 eq (Saturation) The reaction is driven by the formation of the salt. Undersaturation leads to incomplete conversion; however, vast excess can promote orthoester formation.
Solvent System Et₂O / CHCl₃ co-solvent While neat MeOH works, using a non-polar co-solvent (Diethyl Ether) facilitates the spontaneous precipitation of the product, driving equilibrium forward.

Detailed Experimental Protocol

Materials
  • Precursor: Methyl 3-cyanopropionate (CAS: 4107-62-4).

  • Reagent: Methanol (Anhydrous, 99.8%).

  • Gas: Hydrogen Chloride (Anhydrous gas cylinder) OR in situ generation (Acetyl Chloride + MeOH).

  • Solvent: Diethyl Ether (Anhydrous, stabilized with BHT).

Step-by-Step Methodology
Phase 1: Preparation (Anhydrous Setup)[3]
  • Drying: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, gas inlet tube, and a calcium chloride drying tube. Flush with Argon/Nitrogen.

  • Solvent Prep: If anhydrous HCl gas is unavailable, prepare a methanolic HCl solution by adding Acetyl Chloride (1.1 eq) dropwise to anhydrous Methanol at 0°C. Note: This generates methyl acetate as a byproduct, which is generally inert here.

    • Preferred Method: Use a gas bubbler trap to introduce dry HCl gas directly.

Phase 2: Reaction
  • Charging: Charge the RBF with Methyl 3-cyanopropionate (10.0 g, 88.4 mmol) and anhydrous Methanol (3.1 g, 97 mmol, 1.1 eq).

    • Note: A slight excess of MeOH is required, but large excesses promote orthoester formation.

  • Co-solvent Addition: Add anhydrous Diethyl Ether (30 mL). This acts as a heat sink and antisolvent.

  • HCl Saturation: Cool the mixture to -10°C using an ice/salt bath. Slowly bubble dry HCl gas into the solution for 30–60 minutes.

    • Checkpoint: The solution should increase in weight by approx. 3.5–4.0 g (approx. 100 mmol HCl).

  • Incubation: Seal the flask tightly (parafilm over stoppers). Store at 0°C to 4°C (refrigerator) for 24–48 hours. Do not stir.

    • Observation: White crystalline precipitate (the imidate hydrochloride) should form gradually.

Phase 3: Isolation (The "Dry" Workup)
  • Precipitation: If crystallization is incomplete, add cold anhydrous Diethyl Ether (50 mL) to force precipitation.

  • Filtration: Filter the solid rapidly under a blanket of Nitrogen using a sintered glass funnel. Minimize exposure to humid air.

  • Washing: Wash the filter cake twice with cold, anhydrous Diethyl Ether.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets for 2 hours.
    
    • Storage: Store at -20°C under Argon. The free base is unstable; keep as HCl salt.

Analytical Validation (QC)

Verify the identity of the product immediately after isolation.

TechniqueExpected Signal (Methyl 4-methoxybutanimidate HCl)Interpretation
1H NMR (DMSO-d6)

11.0–12.0 ppm (br s, 2H)
=NH₂⁺ (Imidate proton). Disappearance confirms nitrile conversion.
1H NMR

4.0–4.2 ppm (s, 3H)
-OCH₃ (Imidate methoxy). Distinct from the ester methoxy (

3.6 ppm).
1H NMR

2.6–2.8 ppm (t, 2H)

-methylene
. Shifted downfield compared to starting nitrile.
IR Spectroscopy ~1650 cm⁻¹C=N stretch . Strong band replacing the sharp C

N nitrile band at 2250 cm⁻¹.
Troubleshooting Guide
  • Issue: Sticky gum instead of crystals.

    • Cause: Moisture ingress or insufficient HCl.

    • Fix: Triturate the gum with fresh anhydrous ether. If that fails, re-dissolve in min. MeOH and re-saturate with HCl.

  • Issue: Product smells like ammonia.

    • Cause: Decomposition.[4] The salt has hydrolyzed.[1][5]

    • Fix: Discard. The synthesis must be repeated with stricter anhydrous conditions.

Process Workflow Diagram

The following decision tree outlines the operational logic for the synthesis.

OptimizationWorkflow Start Start: Methyl 3-cyanopropionate Dry Dry Solvents (MeOH/Et2O) <0.05% H2O Start->Dry Saturate Saturate with HCl (g) Temp < 0°C Dry->Saturate Incubate Incubate 24-48h at 4°C Saturate->Incubate Check Precipitate Formed? Incubate->Check AddEther Add Cold Et2O (Antisolvent) Check->AddEther No Filter Filter under N2 Check->Filter Yes AddEther->Filter QC QC: NMR/IR Check 1650 cm-1 Filter->QC Success Store at -20°C (Product Stable) QC->Success Pass Fail Discard (Hydrolysis/Amide) QC->Fail Fail

Figure 2: Operational workflow emphasizing the critical decision point at precipitation and QC validation.

References

  • Pinner, A. (1877).[2][3][6][7] Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Hunter, M. J., & Ludwig, M. L. (1962). Imidate Esters: Preparation and Properties. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (2023). Pinner Reaction: Mechanism and Conditions.

  • BenchChem. (2025).[1][8] Stability and Reactivity of Alkyl Imidates.

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews.

Sources

Method

solvent selection for reactions involving Butanoic acid 4-imino-4-methoxy- methyl ester

Executive Summary Methyl 4-imino-4-methoxybutanoate (CAS: 61324-61-6), often handled as its hydrochloride salt (CAS: 52070-12-9), is a critical bifunctional C4 synthon. It contains both a methyl ester and a methyl imidat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-imino-4-methoxybutanoate (CAS: 61324-61-6), often handled as its hydrochloride salt (CAS: 52070-12-9), is a critical bifunctional C4 synthon. It contains both a methyl ester and a methyl imidate (imino ether) functionality. This dual electrophilicity makes it a potent precursor for constructing heterocycles (e.g., dihydropyrimidines, benzimidazoles) and amidines.

However, the imidate moiety is thermodynamically unstable and highly hygroscopic. Improper solvent selection leads to rapid hydrolysis, yielding dimethyl succinate (inactive) or succinimide derivatives. This guide provides a scientifically grounded solvent selection matrix and a self-validating protocol for handling this reagent to ensure high-yield downstream transformations.

Chemical Profile & Critical Reactivity Parameters

Understanding the failure modes of this molecule is the first step in solvent selection. The imidate group (


) is the kinetic control point.
The Stability/Reactivity Map

The following diagram illustrates the divergent pathways dictated by solvent environment and pH.

ReactivityMap Imidate Methyl 4-imino-4-methoxybutanoate (Active Reagent) Amidine Target Amidine/Heterocycle (Thermodynamic Product) Imidate->Amidine + Amine (R-NH2) Anhydrous Solvent Ester Dimethyl Succinate (Hydrolysis Byproduct) Imidate->Ester + H2O (Acidic/Neutral) Hydrolysis Amide Succinimide/Amide (Rearrangement Product) Imidate->Amide + H2O (Basic) OR Thermal (>50°C)

Figure 1: Reaction pathways for Methyl 4-imino-4-methoxybutanoate. Green paths indicate desired synthesis; red/yellow paths indicate solvent-induced failure modes.

Solvent Selection Matrix

The choice of solvent must balance solubility of the HCl salt against the stability of the free base .

Solvent SystemSolubility (HCl Salt)Stability ProfileRecommendationApplication Context
Methanol (Anhydrous) High Moderate Recommended Best for homogeneous reactions. Critical: Must use MeOH to match the imidate methoxy group. Using EtOH will cause trans-imidation (scrambling).
Dichloromethane (DCM) Low (Suspension)High Recommended Ideal for biphasic neutralization or suspension reactions. Excellent for preventing hydrolysis due to low water miscibility.
THF / 2-MeTHF LowModerateViable Good for subsequent cyclizations involving organometallics. Warning: Commercial THF often contains peroxides/water; must be freshly distilled/dried.
Water / Aqueous Buffers HighZero FORBIDDEN Rapid hydrolysis to dimethyl succinate and ammonium chloride.
DMF / DMSO HighLowAvoid High hygroscopicity makes "dry" conditions difficult to maintain. DMSO can accelerate decomposition at elevated temperatures.
The "Matching Alcohol" Rule

When using alcoholic solvents, you must match the alcohol to the alkoxy group of the imidate.

  • Correct: Methyl imidate + Methanol solvent.

  • Incorrect: Methyl imidate + Ethanol solvent

    
     Mixed Methyl/Ethyl imidates + Methanol.
    
  • Mechanism: Alkoxide exchange is rapid under basic conditions.

Detailed Protocol: In Situ Neutralization & Aminolysis

This protocol describes the conversion of the stable HCl salt (CAS: 52070-12-9) into the reactive free base and its immediate reaction with a primary amine (e.g., for amidine synthesis).

Objective: Synthesize an amidine derivative without isolating the unstable free imidate.

Reagents & Equipment[1]
  • Reagent A: Methyl 4-imino-4-methoxybutanoate HCl salt.[1][2][3]

  • Reagent B: Primary Amine (1.05 equiv).

  • Base: Triethylamine (Et3N) or DIPEA (1.1 equiv).

  • Solvent: Anhydrous Methanol (Grade: <50 ppm H2O).

  • Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Workflow
  • Preparation of the "Pinner" Slurry:

    • Charge a flame-dried round-bottom flask with Reagent A (HCl salt).

    • Add Anhydrous Methanol (Concentration: 0.5 M).

    • Observation: The salt may not fully dissolve; a white suspension is normal.

    • Cool to 0°C (Ice bath). Temperature control is vital to prevent thermal rearrangement.[4]

  • Liberation of the Free Base:

    • Add Et3N dropwise over 10 minutes.

    • Mechanism:

      
      .
      
    • Checkpoint: The solution should become clear or change texture as the imidate dissolves and Et3N·HCl (depending on concentration) remains/precipitates.

  • Aminolysis (The Reaction):

    • Add Reagent B (Amine) slowly to the cold mixture.

    • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

    • Stir for 12–16 hours.

    • Monitor: TLC or LC-MS. Look for the disappearance of the imidate peak (often unstable on LC columns, monitor amine consumption instead).

  • Work-up:

    • Concentrate the methanol under reduced pressure (keep bath <30°C).

    • Redissolve residue in DCM.

    • Wash with cold saturated NaHCO3 (rapidly) to remove amine salts.

    • Dry organic layer over Na2SO4.

Process Logic Diagram

ProtocolFlow Start Start: HCl Salt Suspension (0°C, Anhydrous MeOH) BaseAdd Add Et3N (1.1 eq) Liberate Free Imidate Start->BaseAdd AmineAdd Add Target Amine (Nucleophilic Attack) BaseAdd->AmineAdd Warm Warm to RT (12-16h Stirring) AmineAdd->Warm Check QC Check: Amine Consumed? Warm->Check Check->Warm No (Add more time) Workup Evaporate MeOH DCM Extraction Check->Workup Yes

Figure 2: Logical flow for the "One-Pot" aminolysis protocol.

Troubleshooting & Quality Control

Common Failure Modes
SymptomDiagnosisCorrective Action
Strong Ammonia Smell Hydrolysis has occurred. The imidate has degraded to ester + NH3.Check solvent water content (Karl Fischer). Ensure atmosphere is inert.
Low Yield / Mixed Esters Trans-esterification.Verify Solvent: Did you use Ethanol with a Methyl imidate? Switch to Methanol.
Starting Material Remains Reaction stalled.Imidate salts have poor solubility in non-polar solvents. Switch to MeOH or add a solubilizing agent.
Product is an Amide Pinner Rearrangement.Reaction temperature was too high (>40°C) during the base addition step. Keep it cold (0°C).
Self-Validating the Reagent

Before committing valuable amine to the reaction, validate the quality of the Methyl 4-imino-4-methoxybutanoate HCl salt:

  • 1H NMR (DMSO-d6): Look for the characteristic methoxy singlet (

    
     ppm) and the iminium protons (broad singlets, 
    
    
    
    ppm).
  • Absence of Nitrile: If the spectrum shows significant nitrile (from elimination), the batch is degraded.

References

  • Pinner, A. (1892).[5] Die Imidoether und ihre Derivate. Oppenheim. (The foundational text on imidate chemistry).

  • Noè, M., Perosa, A., & Selva, M. (2013).[6] A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252. Link

  • Decroix, B., et al. (2001). The Synthesis of a Selective PDE4/TNFα Inhibitor. Organic Process Research & Development, 5(6), 587–592.[4] (Demonstrates industrial handling of imidate intermediates).

  • Google Patents. (2019). WO2019214610A1 - Dihydropyrimidine derivatives and uses thereof. (Specific application of Methyl 4-imino-4-methoxybutanoate HCl in heterocycle synthesis). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Butanoic acid, 4-imino-4-methoxy-methyl ester

Welcome to the technical support center for the synthesis of Butanoic acid, 4-imino-4-methoxy-methyl ester (Methyl 4-imino-4-methoxybutanoate). This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Butanoic acid, 4-imino-4-methoxy-methyl ester (Methyl 4-imino-4-methoxybutanoate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

The target molecule is most reliably synthesized via the Pinner reaction , an acid-catalyzed addition of an alcohol to a nitrile.[1][2][3] In this specific case, the reaction involves methyl 3-cyanopropanoate and methanol in the presence of anhydrous hydrogen chloride (HCl). The resulting product is an imino ester hydrochloride, often referred to as a Pinner salt.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing imino esters like this one? A1: The main challenge is the inherent instability of the imino ester functional group.[4] These compounds are highly susceptible to hydrolysis, often reverting to the corresponding ester in the presence of even trace amounts of water.[5][6][7] Furthermore, the intermediate Pinner salt can be thermally unstable.[1][3] Therefore, maintaining strictly anhydrous conditions and low temperatures is critical for success.

Q2: Why are anhydrous conditions so crucial for the Pinner reaction? A2: The Pinner reaction forms a highly reactive iminium intermediate (the Pinner salt) that is readily attacked by nucleophiles. If water is present, it will act as a nucleophile and hydrolyze the imino ester to the more stable methyl succinate, drastically reducing the yield of your desired product.[1][2] The reaction must be protected from atmospheric moisture at all stages.

Q3: My reaction mixture turned dark brown or black. What does this indicate? A3: Dark coloration often suggests decomposition or polymerization side reactions. This can be caused by excessive heat, which promotes the breakdown of the thermally unstable Pinner salt into an amide and alkyl chloride.[1][3] It can also be caused by impurities in the starting materials or the use of a non-anhydrous solvent.

Q4: Is the final imino ester product stable for storage? A4: Generally, imino esters are not stable for long-term storage and can decompose.[4] It is highly recommended to use the product in the subsequent reaction step as soon as possible after synthesis and purification. If storage is unavoidable, it should be done as the hydrochloride salt under an inert atmosphere at low temperatures (-20°C).

Q5: How should I purify the Butanoic acid, 4-imino-4-methoxy-methyl ester? A5: Purification can be challenging due to product instability on silica gel.[4][8] Column chromatography is often not recommended. The preferred method is to precipitate the product as its hydrochloride salt from the reaction mixture by adding a non-polar solvent like diethyl ether. The resulting crystalline solid can then be isolated by filtration, washed with cold, dry ether, and dried under vacuum.

Experimental Workflow & Protocols

Overall Synthesis Workflow

The following diagram outlines the complete process from reaction setup to product isolation.

G cluster_0 Reaction Setup cluster_1 Pinner Reaction cluster_2 Product Isolation A Dry Glassware & Reagents B Combine Methyl 3-cyanopropanoate & Anhydrous Methanol A->B C Cool to 0°C B->C D Bubble Anhydrous HCl Gas (Slowly, with stirring) C->D E Stir at 0-5°C (Monitor by TLC/IR) D->E F Precipitate with Dry Diethyl Ether E->F G Filter under Inert Gas F->G H Wash with Cold, Dry Ether G->H I Dry under High Vacuum H->I J Characterization & Use I->J Proceed to Next Step Immediately

Caption: Workflow for Pinner reaction synthesis of the target imino ester.

Detailed Synthesis Protocol: Methyl 4-imino-4-methoxybutanoate Hydrochloride

This protocol describes the synthesis on a 10 mmol scale. Adjust quantities accordingly.

Materials:

  • Methyl 3-cyanopropanoate (1.13 g, 10 mmol)

  • Anhydrous Methanol (20 mL)

  • Anhydrous Diethyl Ether (100 mL, for precipitation)

  • Anhydrous Hydrogen Chloride (gas)

Procedure:

  • Preparation: All glassware must be oven-dried (>120°C) and cooled under a stream of dry nitrogen or argon. All solvents must be strictly anhydrous.

  • Reaction Setup: To a flame-dried 100 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂), add methyl 3-cyanopropanoate (10 mmol).

  • Solvent Addition: Add anhydrous methanol (20 mL) to the flask.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • HCl Addition: Slowly bubble dry HCl gas through the solution for approximately 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 10°C.

  • Reaction: After HCl saturation, seal the flask and let it stir at 0-5°C. The reaction progress can be monitored by the disappearance of the nitrile peak (~2250 cm⁻¹) in the IR spectrum. The reaction may take several hours to days. Often, the Pinner salt precipitates as a white solid.

  • Isolation: Once the reaction is complete, add cold, anhydrous diethyl ether (100 mL) to the mixture to ensure complete precipitation of the product.

  • Filtration: Filter the white crystalline solid quickly, preferably under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Washing & Drying: Wash the collected solid with two portions of cold, anhydrous diethyl ether (20 mL each) and dry under high vacuum. The product is methyl 4-imino-4-methoxybutanoate hydrochloride.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Yield

If you isolate little to no product, consider the following causes and solutions.

Possible CauseScientific ExplanationRecommended Solution
Moisture Contamination Water hydrolyzes the Pinner salt intermediate back to methyl succinate. The reaction is highly sensitive to moisture.[1][9]Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous grade solvents. Handle all reagents under a dry, inert atmosphere (N₂ or Ar).
Ineffective HCl Catalyst The reaction requires a strong acid catalyst. Anhydrous HCl is essential; using aqueous HCl will introduce water and prevent the reaction. Solutions of HCl in organic solvents may not be sufficiently dry or concentrated.Generate HCl gas by adding concentrated H₂SO₄ dropwise to solid NaCl or NH₄Cl and pass it through a drying tube (conc. H₂SO₄) before introducing it to the reaction mixture.
Reaction Temperature Too High The Pinner salt is thermodynamically unstable.[3] At higher temperatures, it can revert to starting materials or decompose into an amide and methyl chloride.Maintain the reaction temperature strictly between 0°C and 5°C throughout the addition of HCl and the subsequent stirring period.
Problem: Formation of Impurities

The presence of unexpected side products can complicate purification and lower yields.

G cluster_0 Pinner Reaction Troubleshooting Start Reaction Outcome LowYield Low Yield? Start->LowYield Impure Impure Product? Success High Yield & Purity Impure->Success No CheckSideProducts Analyze for Amide/ Ester Side Products Impure->CheckSideProducts Yes LowYield->Impure No CheckMoisture Verify Anhydrous Conditions LowYield->CheckMoisture Yes CheckTemp Check Temperature Control CheckMoisture->CheckTemp CheckSideProducts->CheckTemp

Caption: Troubleshooting decision tree for the Pinner reaction.

1. Side Product: Methyl Succinate

  • Cause: This is the hydrolysis product, formed due to the presence of water.[6]

  • Identification: Can be identified by ¹H NMR and comparison to an authentic sample. The imino proton signal will be absent, and the integration of the methyl ester peak will be higher than expected relative to other signals.

  • Solution: Follow the rigorous anhydrous procedures outlined in the "Low or No Yield" section.

2. Side Product: 4-Methoxy-4-oxobutanamide

  • Cause: This amide can form if the Pinner salt undergoes thermal decomposition or rearrangement, particularly if the reaction is allowed to warm up.[1]

  • Identification: Characterized by the appearance of amide N-H protons in the ¹H NMR spectrum and a characteristic amide C=O stretch in the IR spectrum (~1650 cm⁻¹).

  • Solution: Strict temperature control is paramount. Ensure the reaction vessel is well-insulated and the ice bath is maintained throughout the experiment.

Pinner Reaction Mechanism

Understanding the mechanism highlights the critical steps where errors can occur.

Pinner_Mechanism cluster_legend Mechanism Steps Nitrile Methyl 3-cyanopropanoate ProtonatedNitrile Protonated Nitrile (Activated Electrophile) Nitrile->ProtonatedNitrile + H⁺ (from HCl) MeOH Methanol (MeOH) HCl HCl OxoniumIon Intermediate ProtonatedNitrile->OxoniumIon + MeOH (Nucleophilic Attack) PinnerSalt Pinner Salt (Product) OxoniumIon->PinnerSalt - H⁺ k1 1. Protonation of Nitrile k2 2. Nucleophilic Attack by Alcohol k3 3. Deprotonation

Sources

Optimization

storage conditions to prevent degradation of Butanoic acid 4-imino-4-methoxy- methyl ester

Topic: Butanoic acid 4-imino-4-methoxy- methyl ester (Synonym: Methyl 4-methoxybutanimidate) Executive Summary: The Stability Dashboard Target Molecule: Butanoic acid 4-imino-4-methoxy- methyl ester Functional Class: Ali...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Butanoic acid 4-imino-4-methoxy- methyl ester

(Synonym: Methyl 4-methoxybutanimidate)
Executive Summary: The Stability Dashboard

Target Molecule: Butanoic acid 4-imino-4-methoxy- methyl ester Functional Class: Aliphatic Imidoester (Imidate) Primary Hazard: Hydrolysis (Moisture Sensitivity)

ParameterCritical ConditionFailure Mode
Temperature -20°C (Long-term)Thermal degradation accelerates hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen)Moisture in air reacts with the imino group.
Physical State Desiccated Powder Solutions degrade in minutes to hours.
Solvent Anhydrous (DMSO/DMF)Protic solvents (water/methanol) trigger breakdown.
Technical Deep Dive: The Mechanism of Degradation

To prevent degradation, you must understand why it happens. This molecule contains an imidoester functional group (


).[1] While valuable for preserving positive charge during protein crosslinking (forming amidines), this group is thermodynamically unstable in the presence of water.
The Hydrolysis Trap

When exposed to moisture, the electrophilic carbon of the imidoester is attacked by water. This is not a slow oxidation; it is a rapid hydrolytic cleavage.

DOT Diagram: Degradation Pathway

Hydrolysis Imidate Active Imidate (C=NH) TI Tetrahedral Intermediate Imidate->TI Nucleophilic Attack Water + H2O (Moisture) Water->TI Ester Inactive Ester (Methyl Butanoate) TI->Ester Collapse Ammonia Ammonia (NH3) TI->Ammonia Elimination

Caption: The irreversible hydrolysis pathway. Once water attacks, the active imino group is lost as ammonia, leaving an inert ester.

Critical Protocols
A. Storage Protocol (The "Zero-Moisture" Rule)
  • Arrival: Do not open the vial immediately. The vial is likely colder than your lab air. Opening it causes immediate condensation of atmospheric moisture onto the powder.

  • Equilibration: Allow the vial to warm to room temperature (approx. 30–45 mins) inside its desiccant bag before breaking the seal.

  • Long-Term: Store at -20°C. Ensure the cap is wrapped in Parafilm and placed inside a secondary container with active desiccant (e.g., silica gel or Drierite).

B. Solubilization & Usage

Never store solutions. The half-life of aliphatic imidates in aqueous solution (pH 7–9) is measured in minutes to hours [1].

  • Weighing: Weigh quickly. If possible, flush the stock bottle with Argon before re-closing.

  • Dissolution: Dissolve in anhydrous organic solvent first (DMSO or DMF) to create a high-concentration stock (e.g., 100 mM).

  • Dilution: Dilute into the aqueous reaction buffer immediately before adding to your protein/sample.

  • Buffer Selection: Use non-amine buffers (PBS, HEPES, Borate). Avoid Tris or Glycine, as they act as competitive nucleophiles and will quench the reagent.

Troubleshooting & FAQs
Q1: "The powder has formed hard clumps. Is it still good?"

Diagnosis: Likely compromised. Explanation: Clumping indicates hygroscopy—the material has absorbed water from the air. Given the hydrolysis mechanism described above, absorbed water has likely already converted a significant portion of the active imidate to the inactive ester. Action: Perform a qualitative NMR check (see below) or discard.

Q2: "My solution smells faintly of ammonia. Why?"

Diagnosis: Hydrolysis has occurred.[2][3][4][5][6][7][8] Explanation: As shown in the DOT diagram, the leaving group during hydrolysis is ammonia (


). If you can smell it, the reagent has degraded significantly.
Action:  Discard the solution immediately. Prepare fresh from dry powder.
Q3: "Can I freeze the stock solution for next week?"

Diagnosis: NO. Explanation: Even at -20°C, hydrolysis continues (albeit slower) if any water is present. Furthermore, repeated freeze-thaw cycles introduce condensation. Action: Use "Single-Use" aliquots. If you must store stock, use strictly anhydrous DMSO over molecular sieves, store at -80°C, and use within days.

Q4: "Why did my crosslinking efficiency drop at pH 7.0?"

Diagnosis: pH mismatch. Explanation: Imidoesters react specifically with unprotonated amines. While they are more stable to hydrolysis at lower pH (pH 7), their reactivity toward amines peaks at pH 8.5–9.0 [2]. Action: Increase reaction pH to 8.0–8.5 to balance reactivity vs. hydrolysis.

Experimental Validation (Quality Control)

If you suspect your batch has degraded, use this self-validating workflow:

DOT Diagram: QC Decision Tree

QC_Flow Start Suspect Degradation? Solubility Test: Dissolve in Water Start->Solubility Clear Solution is Clear Solubility->Clear Cloudy Solution is Cloudy/Precipitate Solubility->Cloudy Insoluble Ester formed Smell Test: Check Odor Clear->Smell Discard Batch Discard Batch Cloudy->Discard Batch Ammonia Ammonia Smell Detected Smell->Ammonia Hydrolysis confirmed Odorless Odorless Smell->Odorless Ammonia->Discard Batch NMR Confirmation: 1H-NMR (D2O) Odorless->NMR Check Integration:\nImidate vs Ester peaks Check Integration: Imidate vs Ester peaks NMR->Check Integration:\nImidate vs Ester peaks

Caption: Rapid triage for reagent quality. Visual and olfactory cues often precede analytical testing.

1H-NMR Validation:

  • Solvent: D2O (run immediately).

  • Signal to watch: The methoxy group (

    
    ).
    
    • Active Imidate: Shift is typically

      
       3.8–4.0 ppm.
      
    • Hydrolyzed Ester: Shift moves upfield to

      
       3.6–3.7 ppm (characteristic of methyl esters).
      
  • Criterion: If the ester peak constitutes >10% of the integration, the batch is compromised for sensitive applications.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Zero-Length Crosslinkers and Chapter 3: Homobifunctional Crosslinkers).

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved February 26, 2026.

  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.

  • BenchChem. (2025).[9] Half-life of NHS ester hydrolysis at different pH. (Cited for comparative hydrolysis kinetics of amine-reactive esters).[4]

Sources

Troubleshooting

resolving solubility issues with Butanoic acid 4-imino-4-methoxy- methyl ester

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for resolving solubility issues with Butanoic acid, 4-imino-4-methoxy-methyl ester and related imi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for resolving solubility issues with Butanoic acid, 4-imino-4-methoxy-methyl ester and related imino ester compounds. As a Senior Application Scientist, I understand that navigating the experimental nuances of novel chemical entities is paramount to successful research. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.

Getting Started: Understanding Your Compound

Before we delve into specific troubleshooting, it's important to address the nomenclature of your compound: "Butanoic acid, 4-imino-4-methoxy-methyl ester". Our initial analysis suggests this name may be non-standard or represent a novel structure. The guidance provided herein is based on established principles for similar imino esters and butanoic acid derivatives. We strongly recommend verifying the structure of your compound and considering this guidance as a robust starting point for your own empirical validation.

Imino esters, also known as iminoethers, are a fascinating class of compounds with unique reactivity.[1] The presence of both an imine and an ester functional group in close proximity can significantly influence the molecule's polarity, stability, and, consequently, its solubility. A critical consideration for imino esters is their susceptibility to hydrolysis, particularly in acidic or basic aqueous solutions, which can lead to the formation of the corresponding amide and alcohol.[2][3] This inherent reactivity is a key factor to consider when developing your dissolution protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common questions and challenges you might encounter when working with Butanoic acid, 4-imino-4-methoxy-methyl ester and similar compounds.

Q1: My compound is not dissolving in common aqueous buffers (e.g., PBS, TRIS). What should I do first?

Answer:

This is a common challenge for organic molecules with significant non-polar character. The principle of "like dissolves like" is the foundational concept here.[4] Aqueous buffers are highly polar, and if your compound has a substantial non-polar surface area, it will be energetically unfavorable for it to dissolve.

Troubleshooting Protocol:

  • Initial Solvent Screening (Microscale): Before committing a larger amount of your precious compound, perform a small-scale solubility test with a panel of organic solvents. This will help you identify a suitable stock solution solvent.

  • Recommended Organic Solvents: Based on the general properties of methyl esters and other butanoic acid derivatives, consider the following organic solvents.[5]

    SolventPolarity IndexDielectric ConstantKey Considerations
    Dimethyl Sulfoxide (DMSO)7.247.2Highly polar aprotic; excellent solubilizing power for many organic compounds. Can be hygroscopic.
    N,N-Dimethylformamide (DMF)6.436.7Similar to DMSO, good for creating stock solutions.
    Ethanol (EtOH)5.224.5A polar protic solvent, generally less toxic than DMSO or DMF.
    Acetonitrile (ACN)5.837.5A polar aprotic solvent, often used in chromatography.
    Dichloromethane (DCM)3.19.1A non-polar solvent, useful for compounds with very low polarity.
  • Stock Solution Preparation: Once you've identified a suitable organic solvent, prepare a concentrated stock solution (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous experimental medium.

    • Expert Tip: When diluting your organic stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing. This helps to prevent precipitation of the compound.[6] The final concentration of the organic solvent in your aqueous medium should typically be kept low (e.g., <1%) to avoid off-target effects in biological assays.

Q2: I've prepared a stock solution in an organic solvent, but my compound precipitates when I dilute it into my aqueous experimental buffer. How can I resolve this?

Answer:

This is a classic solubility challenge that arises when the final concentration of your compound in the aqueous buffer exceeds its solubility limit in that mixed-solvent system. The key is to modify the properties of the final aqueous solution to better accommodate your compound.

Troubleshooting Workflow:

start Precipitation upon dilution cosolvent Increase co-solvent concentration (e.g., up to 5% DMSO/EtOH) start->cosolvent ph_adjust Adjust pH of the aqueous buffer cosolvent->ph_adjust Failure success Compound is soluble cosolvent->success Success surfactant Incorporate a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) ph_adjust->surfactant Failure ph_adjust->success Success nanoparticle Consider nanoparticle formulation (advanced) surfactant->nanoparticle Failure surfactant->success Success nanoparticle->success Success fail Precipitation persists nanoparticle->fail Failure

Caption: Decision-making workflow for resolving precipitation upon dilution.

Detailed Explanations:

  • Co-solvents: Increasing the percentage of your organic co-solvent can enhance the solubility of your compound in the final aqueous solution.[7] However, be mindful of the potential for the co-solvent to affect your experimental system. Always run a vehicle control with the same concentration of the co-solvent alone.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent.[8] Although the imine group is generally considered weakly basic, its protonation state can be influenced by pH. Systematically varying the pH of your buffer (e.g., from pH 6.0 to 8.0) may reveal a pH at which your compound is more soluble. Be cautious, as extreme pH values can promote hydrolysis of both the imine and ester functionalities.[3]

  • Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7] Common examples include Tween-20 and Pluronic F-68. Start with low concentrations (e.g., 0.01-0.1%) and assess for any interference with your assay.

  • Advanced Formulation: For particularly challenging compounds, nanoparticle-based formulations can significantly improve solubility and bioavailability.[9] This is a more advanced technique that typically involves specialized equipment and expertise.

Q3: I'm concerned about the stability of my imino ester in solution. How can I assess and mitigate potential degradation?

Answer:

This is a critical consideration. Imino esters can be susceptible to hydrolysis, which would yield different chemical species and confound your experimental results.[10][11] The rate of hydrolysis is often dependent on pH and temperature.

Protocol for Stability Assessment:

  • Prepare Solutions: Dissolve your compound in the desired solvent system (e.g., aqueous buffer with a co-solvent) at your target concentration.

  • Incubate under Experimental Conditions: Aliquot the solution and incubate it under the same conditions as your planned experiment (e.g., 37°C for 24 hours).

  • Analytical Monitoring: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the composition of the solution using a suitable analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and detecting degradation products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides structural information on any new peaks that appear, helping to identify degradation products.

  • Data Analysis: Plot the peak area of your parent compound over time. A significant decrease indicates instability.

Mitigation Strategies:

  • pH Control: Imines are generally more stable at neutral to slightly basic pH.[3] Avoid strongly acidic or basic conditions if possible.

  • Temperature: Perform your experiments at the lowest feasible temperature to slow down potential degradation reactions.[4]

  • Fresh Preparations: Always prepare your solutions fresh before each experiment. Avoid long-term storage of the compound in solution, especially in aqueous media.

  • Aprotic Solvents for Long-Term Storage: For long-term storage, keep your compound as a dry powder at the recommended temperature (typically -20°C or -80°C) or as a stock solution in a dry, aprotic solvent like anhydrous DMSO or DMF.

Hydrolysis Pathway of an Imino Ester:

imino_ester R-C(=NH)-OR' (Imino Ester) water + H₂O protonation Protonation of Imine Nitrogen imino_ester->protonation H⁺ nucleophilic_attack Nucleophilic attack by water protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Alcohol (R'OH) proton_transfer->elimination amide R-C(=O)-NH₂ (Amide) elimination->amide

Caption: Simplified hydrolysis pathway of an imino ester.[2]

Summary of Key Recommendations

IssuePrimary RecommendationSecondary ApproachesRationale
Poor initial solubility Use a suitable organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution.Test a panel of solvents; use sonication or gentle warming to aid dissolution."Like dissolves like"; a non-polar compound requires a less polar solvent.
Precipitation on dilution Optimize the co-solvent concentration in the final aqueous buffer.Adjust pH; add a non-ionic surfactant.Improves the solvating power of the final solution for your compound.[7][8]
Compound instability Prepare solutions fresh and store the solid compound under appropriate conditions.Perform a time-course stability study using HPLC or LC-MS.Imino esters can be susceptible to hydrolysis, especially in aqueous solutions.[3][10]

This guide provides a comprehensive framework for addressing solubility challenges with Butanoic acid, 4-imino-4-methoxy-methyl ester and related compounds. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can enhance the reliability and reproducibility of your experimental results. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154.
  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis.
  • Reddit. (2015). Why are imino-esters cleavable under milder conditions than amids. r/chemhelp.
  • Ghorbani-Vaghei, R., & Veisi, H. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews, 117(12), 8053–8118.
  • van der Kooij, S. J., et al. (2023). Probing the Solubility of Imine-Based Covalent Adaptable Networks.
  • van der Kooij, S. J., et al. (2023). Probing the Solubility of Imine-Based Covalent Adaptable Networks.
  • PubChem. (n.d.). Butanoic acid, 3-oxo-, (4-methoxyphenyl)methyl ester.
  • Sigma-Aldrich. (n.d.). BUTANOIC ACID,4-{(4-METHOXYPHENYL)METHOXY-3-OXO-,METHYL ESTER.
  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes).
  • Thermo Fisher Scientific. (2025).
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Fisher Scientific. (2011).
  • Chemistry LibreTexts. (2026). 17.
  • AAT Bioquest. (2024). What are the factors that influence solubility?
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 4-methoxy-, methyl ester (CAS 29006-01-7).
  • Le, P. T., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813–2818.
  • PubChem. (n.d.). 4-Methoxy-3-methyl-4-oxobutanoic acid.
  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 4-ethoxy-, methyl ester (CAS 29006-04-0).
  • US EPA. (2025). Butanoic acid, 4-methoxy-3-oxo-, methyl ester - Substance Details.
  • ResearchGate. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents.
  • Sciencemadness.org. (2013). Best method for cleaning esters?
  • Royal Society of Chemistry. (n.d.). Laboratory manual.
  • Chemos GmbH & Co. KG. (n.d.).
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Manchester Organics. (n.d.). (3S)-4-Methoxy-3-methyl-4-oxo-butanoic acid.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Journal of Applied Pharmaceutical Science. (2013). Technologies to Counter Poor Solubility Issues: A Review.
  • Wikipedia. (n.d.). Methyl butyrate.
  • ChemBK. (2024). Butanoic acid, 4-methoxy-3-oxo-, ethyl ester.
  • NIST. (n.d.). Butanoic acid, 4-methoxy-, methyl ester.
  • SpectraBase. (n.d.). Butanoic acid, 4-chloro-3-hydroxy-, methyl ester.

Sources

Optimization

Technical Support Center: Crystallization of Methyl 4-Imino-4-Methoxybutanoate HCl

Topic: Crystallization techniques for Butanoic acid 4-imino-4-methoxy- methyl ester Chemical Identity: Methyl 4-imino-4-methoxybutanoate Hydrochloride (Pinner Salt) CAS Registry Number (Related): 14254-22-9 (Ethyl analog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization techniques for Butanoic acid 4-imino-4-methoxy- methyl ester Chemical Identity: Methyl 4-imino-4-methoxybutanoate Hydrochloride (Pinner Salt) CAS Registry Number (Related): 14254-22-9 (Ethyl analog reference); General class: Aliphatic Imidate Ester Hydrochlorides.

Introduction: The "Pinner Salt" Challenge

Welcome to the technical support guide for Methyl 4-imino-4-methoxybutanoate Hydrochloride . You are likely working with this compound as a critical intermediate for heterocycle synthesis (e.g., Vitamin B6 precursors, imidazoles, or pyrimidines).

Critical Warning: This compound is an aliphatic imidate ester hydrochloride (commonly known as a Pinner salt).[1] It is thermodynamically unstable and highly hygroscopic .

  • Moisture Sensitivity: In the presence of water, it rapidly hydrolyzes to dimethyl succinate and ammonium chloride.

  • Thermal Sensitivity: Above 0°C (and especially above room temperature), it can decompose into the corresponding amide and alkyl chloride.

This guide treats the "crystallization" process not just as purification, but as a survival strategy for the molecule.

Module 1: Solvent Selection & Solubility Profile

The most common cause of failure is incorrect solvent choice leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.

Solubility Data Table
Solvent SystemSolubility StatusRole in CrystallizationNotes
Methanol (Anhydrous) High SolventPrimary solvent. Must be <0.05% water.
Diethyl Ether Insoluble Anti-SolventThe "Gold Standard" for crashing out Pinner salts.
MTBE (Methyl tert-butyl ether) Insoluble Anti-SolventSafer alternative to diethyl ether; higher boiling point.
1,4-Dioxane Moderate Co-SolventUsed in synthesis; good for slow crystallization.
Dichloromethane (DCM) Low/Moderate WasherGood for washing away non-polar impurities, but can solubilize the salt.
Water Reactive FORBIDDEN Causes immediate hydrolysis.

Module 2: Step-by-Step Crystallization Protocols

Protocol A: The "Cold Pinner" Isolation (Primary Synthesis Workup)

Use this if you are isolating the compound directly from the reaction of Methyl 3-cyanopropionate + Methanol + HCl.

The Logic: Imidate salts are most stable at low temperatures. Crystallization is induced by saturation with HCl gas and polarity shock with ether.

  • Reaction Completion: Ensure your reaction mixture (Nitrile + MeOH) is at -5°C to 0°C .

  • Concentration (Optional but Risky): If the volume of Methanol is excessive, briefly concentrate under high vacuum at <10°C . Do not heat.

  • Precipitation:

    • While stirring vigorously at -10°C , slowly add anhydrous Diethyl Ether (or MTBE).

    • Ratio: Typically 1:3 to 1:5 (Reaction Mixture : Ether).

  • Induction: If oiling occurs, scratch the flask walls with a glass rod or add a seed crystal of a similar imidate salt.

  • Filtration:

    • Filter rapidly through a sintered glass funnel under a blanket of dry Nitrogen .

    • Crucial: Do not let the cake suck dry for too long in humid air.

  • Washing: Wash the filter cake with cold (-20°C) anhydrous Ether/MTBE.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets.
    
Protocol B: Recrystallization (Purification)

Use this if your isolated solid is yellow/sticky or has low purity.

  • Dissolution: Dissolve the crude solid in the minimum amount of dry Methanol at 0°C .

  • Filtering: If there are insolubles (likely

    
     from decomposition), filter them out quickly.
    
  • Crystallization:

    • Add anhydrous Ether dropwise to the cold Methanol solution until a slight turbidity persists.

    • Place the flask in a freezer (-20°C ) for 12–24 hours.

  • Collection: Filter the white needles in a cold room or under inert atmosphere.

Module 3: Troubleshooting & FAQs

Q1: My product turned into a thick oil at the bottom of the flask. What happened?

Diagnosis: "Oiling Out." Cause:

  • Temperature too high: The crystal lattice energy was not overcome.

  • Impurity profile: Unreacted nitrile or hydrolysis byproducts (esters) are acting as solvents. Fix:

  • The "Trituration" Trick: Decant the supernatant solvent. Add fresh, cold anhydrous Ether to the oil. Vigorously stir/sonicate at -10°C. The oil should solidify into a white powder.

  • Seed: Add a seed crystal during the ether addition.

Q2: The product smells "fruity" or like solvent.

Diagnosis: Hydrolysis. Cause: Moisture ingress has converted the imidate (


) into the ester (

, Dimethyl succinate). Fix: This is irreversible. You must restart the synthesis ensuring strictly anhydrous conditions (dry HCl gas, molecular sieves for MeOH).
Q3: Can I use HCl/Dioxane instead of HCl gas?

Answer: Yes, but with a caveat. Commercial 4M HCl in Dioxane is convenient but often contains small amounts of water. Pro Tip: Generate anhydrous HCl in situ by adding Trimethylsilyl Chloride (TMSCl) to Methanol.

  • Reaction:

    
    .
    
  • This ensures a moisture-free environment ideal for Pinner salt formation.

Module 4: Process Visualization

Diagram 1: The "Cold Pinner" Crystallization Workflow

PinnerCrystallization Start Reaction Mixture (Nitrile + MeOH + HCl) Temp: -5°C Check Check Consistency Start->Check Solid Suspension/Slurry (Ideal) Check->Solid White Precipitate Oil Oiling Out (Phase Separation) Check->Oil Two Liquid Phases Action_Solid Add Cold Ether (1:3 ratio) to complete precipitation Solid->Action_Solid Action_Oil Decant Supernatant Triturate oil with fresh Ether Sonicate at -10°C Oil->Action_Oil Filter Rapid Filtration (Inert Atmosphere) Action_Solid->Filter Action_Oil->Filter Solidifies Wash Wash with Cold Ether Remove residual HCl Filter->Wash Dry Vacuum Dry over P2O5 Store at -20°C Wash->Dry

Caption: Decision matrix for handling the reaction mixture. Note the specific intervention for "Oiling Out" scenarios.

Diagram 2: Stability & Degradation Pathways

Degradation Imidate Target Imidate Salt (Crystalline Solid) Ester Dimethyl Succinate (Liquid/Oil) + NH4Cl Imidate->Ester Hydrolysis (Fast) Amide Amide Degradant + MeCl gas Imidate->Amide Thermal Decomp. Water + H2O (Moisture) Heat + Heat (>20°C)

Caption: The "Death Valley" of Imidates. Moisture leads to esterification (liquid), while heat leads to amide formation.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (The foundational text on imidate chemistry and the "Pinner Reaction").[2][3][4][5]

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[1][6] A Convenient Route to Imidates. Journal of Organic Chemistry, 26(2), 412–418. Link

  • BenchChem Technical Guides. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. (General protocols for aliphatic imidate handling). Link

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of Imidate Linkers: A Comparative FTIR Guide for Butanoic Acid 4-imino-4-methoxy- methyl ester

Executive Summary Butanoic acid 4-imino-4-methoxy- methyl ester (commonly referred to as Methyl 4-methoxybutanimidate ) is a critical heterobifunctional linker intermediate, often synthesized via the Pinner reaction from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butanoic acid 4-imino-4-methoxy- methyl ester (commonly referred to as Methyl 4-methoxybutanimidate ) is a critical heterobifunctional linker intermediate, often synthesized via the Pinner reaction from methyl 3-cyanopropionate. Its utility in drug development lies in its ability to selectively react with amines to form amidines, serving as a vital bridge in bioconjugation and heterocyclic synthesis.

However, this molecule presents a significant stability challenge: the imidate functional group is highly moisture-sensitive and prone to rapid hydrolysis into the thermodynamically stable diester (Dimethyl succinate).

This guide provides a rigorous spectroscopic framework to distinguish the active imidate from its stable precursors (nitriles) and degradation products (esters). By utilizing Fourier Transform Infrared (FTIR) spectroscopy, researchers can validate synthesis endpoints and assess purity without the latency of NMR.

Comparative Spectral Analysis

The validation of Butanoic acid 4-imino-4-methoxy- methyl ester requires a differential analysis against two primary alternatives found in the reaction matrix:

  • The Precursor: Methyl 3-cyanopropionate (Nitrile).

  • The Degradant: Dimethyl succinate (Diester).

Characteristic Peak Comparison Table

The following table isolates the "Fingerprint of Purity"—the specific wavenumbers that confirm the presence of the imidate while ruling out contamination.

Functional GroupTarget: Imidate (Active Product)Alt A: Nitrile (Precursor)Alt B: Diester (Hydrolysis Impurity)Diagnostic Value
C=N Stretch (Imidate) 1640 – 1680 cm⁻¹ (Strong)AbsentAbsentPrimary Indicator. Presence confirms imidate formation.
C≡N Stretch (Nitrile) Absent2250 ± 5 cm⁻¹ (Sharp, Med)AbsentCompletion Indicator. Disappearance confirms consumption of starting material.
C=O Stretch (Ester) ~1735 cm⁻¹ (1x Ester)~1740 cm⁻¹ (1x Ester)1735 – 1750 cm⁻¹ (Broad/Strong)Purity Indicator. Significant broadening or splitting suggests hydrolysis to diester.
N-H Stretch 3000 – 3300 cm⁻¹ (Broad, if salt)AbsentAbsentSecondary confirmation of Imidate-HCl salt formation.
C-O-C Stretch 1050 – 1200 cm⁻¹ (Complex)1100 – 1200 cm⁻¹1150 – 1250 cm⁻¹Less diagnostic due to overlap.
Technical Deep Dive: The "Imidate Window"
The Imidate Signal (

)

The defining feature of Butanoic acid 4-imino-4-methoxy- methyl ester is the carbon-nitrogen double bond (


). Unlike the carbonyl (

) which absorbs at higher frequencies (~1740 cm⁻¹), the imidate

bond has a lower force constant and appears distinctively in the

window.
  • Scientific Insight: If the product is isolated as a Hydrochloride salt (common in Pinner synthesis), this band may shift slightly higher and broaden due to protonation and hydrogen bonding.

The Nitrile Silence (

)

Methyl 3-cyanopropionate possesses a dipole-active


 triple bond. This peak is isolated in a spectral region usually void of other signals.
  • Process Control: The reaction is only considered complete when this peak reaches baseline. Any residual peak at 2250 cm⁻¹ indicates incomplete conversion.

The Ester Trap (

)

Since the molecule already contains a methyl ester at the other end of the butanoic chain, a


 peak at 1735 cm⁻¹ is always present.
  • The Challenge: If the imidate hydrolyzes, the

    
     (1660 cm⁻¹) converts to a second 
    
    
    
    (1740 cm⁻¹). You will not see a "new" peak; instead, you will observe the disappearance of the 1660 band and an intensification/broadening of the 1740 band .

Experimental Protocol: Rapid Validation Workflow

Objective: To capture the spectrum of the moisture-sensitive imidate before hydrolysis occurs on the crystal.

Materials
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Purge Gas: Dry Nitrogen (

    
    ) or Argon.
    
  • Solvent: Anhydrous Dichloromethane (DCM) for cleaning.

Step-by-Step Methodology
  • System Preparation (Critical Step):

    • Purge the FTIR sample chamber with dry

      
       for 5 minutes to remove atmospheric moisture.
      
    • Reasoning: Imidates hydrolyze upon contact with moist air. A background spectrum containing water vapor will mask the N-H regions and potentially degrade the sample during measurement.

  • Background Acquisition:

    • Acquire a background spectrum (air) with the same purge conditions. Resolution:

      
      ; Scans: 16.
      
  • Sample Loading:

    • If Solid (Salt): Place a small amount (<5 mg) of the white precipitate directly onto the diamond crystal. Apply high pressure immediately using the anvil.

    • If Oil (Free Base): Using a glass pipette, deposit one drop of the neat oil onto the crystal.

  • Measurement:

    • Scan range:

      
      .
      
    • Scans: 16 (Keep scan count low to minimize exposure time).

    • Self-Validation Check: Look immediately at

      
      . If a peak exists, the reaction is incomplete. Look at 
      
      
      
      . If absent, the product has hydrolyzed.
  • Post-Run Cleaning:

    • Wipe crystal immediately with anhydrous DCM. Methanol should be avoided as it can react with residual imidate via trans-esterification or solvolysis if not removed quickly.

Visualizing the Validation Logic

The following diagram illustrates the reaction pathway and the specific spectral "Checkpoints" used to validate the identity of Butanoic acid 4-imino-4-methoxy- methyl ester.

G cluster_0 Spectral Checkpoint A cluster_1 Spectral Checkpoint B cluster_2 Spectral Checkpoint C Precursor Precursor: Methyl 3-cyanopropionate Reaction Pinner Reaction (MeOH / HCl) Precursor->Reaction Start Check1 FTIR: 2250 cm⁻¹ (Strong Peak) Precursor->Check1 Target TARGET: Butanoic acid 4-imino-4-methoxy- methyl ester Reaction->Target 0°C, Anhydrous Degradant Degradant: Dimethyl Succinate Target->Degradant Hydrolysis (Moisture Exposure) Check2 FTIR: 1640-1680 cm⁻¹ (Strong Peak) Target->Check2 Check3 FTIR: 2250 cm⁻¹ (Absent) Target->Check3 Check4 FTIR: 1660 cm⁻¹ (Lost) FTIR: 1740 cm⁻¹ (Broad) Degradant->Check4

Figure 1: Reaction monitoring workflow. Checkpoint B represents the successful isolation of the target imidate, characterized by the appearance of the 1640-1680 cm⁻¹ band and the loss of the nitrile peak.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra: Nitriles and Imines. Specac Application Notes. Link

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Seminal work on imidate spectral characterization). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for Methyl 3-cyanopropionate spectra, SDBS No. 3672). Link

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Butanoic Acid 4-imino-4-methoxy- Methyl Ester

Executive Summary Butanoic acid 4-imino-4-methoxy- methyl ester (CAS: 61324-61-6), also known as Methyl 4-methoxybutanimidate , is a critical bifunctional intermediate used in the synthesis of corticosteroids (e.g., Pred...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butanoic acid 4-imino-4-methoxy- methyl ester (CAS: 61324-61-6), also known as Methyl 4-methoxybutanimidate , is a critical bifunctional intermediate used in the synthesis of corticosteroids (e.g., Prednisolone) and heterocyclic drug scaffolds.[1][2] Its structure features a labile imidate ester moiety and a stable methyl ester group.

This guide provides a definitive analysis of its mass spectrometry (MS) fragmentation patterns. Unlike stable esters, this imidate is prone to thermal degradation and hydrolysis, often leading to misidentification as its nitrile precursor or diester byproduct. We compare its spectral signature against these common analogues to ensure analytical precision in drug development workflows.

Product Profile & Structural Analysis

The molecule consists of a four-carbon chain terminated by a methyl ester at C1 and a methyl imidate at C4.

FeatureSpecification
IUPAC Name Methyl 4-imino-4-methoxybutanoate
Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol (Free Base)
Key Moieties Methyl Ester (-COOCH₃), Imidate (-C(=NH)OCH₃)
Stability Low. Prone to hydrolysis (to ester/amide) and thermal elimination (to nitrile).
Primary Application Pinner synthesis intermediate; precursor to thiazoles and oxazoles.

Experimental Protocol: Ensuring Integrity

Trustworthiness Directive: The primary challenge with imidates is their instability.[3] The following protocol minimizes on-column degradation and hydrolysis artifacts.

Sample Preparation[3]
  • Solvent: Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) . Avoid alcohols (trans-esterification risk) and water (hydrolysis risk).

  • Neutralization: If starting from the HCl salt (CAS 52070-12-9), neutralize with 1 equivalent of triethylamine (TEA) immediately prior to injection.

  • Concentration: 10–50 ppm.

MS Parameters (GC-MS vs. LC-MS)
  • GC-MS (EI, 70 eV):

    • Risk:[3] Thermal degradation in the injector port can convert the imidate to Methyl 3-cyanopropionate (m/z 113).

    • Mitigation: Use a "Cold On-Column" injector or low inlet temperature (<150°C).

  • LC-MS (ESI, Positive Mode):

    • Preferred Method: Soft ionization preserves the protonated molecular ion

      
      .
      
    • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile. (Avoid high pH).[3]

Fragmentation Mechanics & Pathways[3][4]

The fragmentation pattern is governed by the competition between the imidate and ester groups.

A. The Diagnostic Imidate Cleavage (m/z 58)

The most distinct feature of aliphatic methyl imidates is the


-cleavage adjacent to the imino group.
  • Mechanism: Homolytic cleavage of the C3–C4 bond.

  • Fragment: The resonance-stabilized methoxy-iminium ion.

  • Mass:

    
    .
    
  • Significance: This peak confirms the integrity of the imidate group.[3] If this peak is absent, the sample has likely hydrolyzed.[3]

B. The "Pinner" Elimination (m/z 113)

Under EI conditions or thermal stress, the imidate undergoes a retro-addition reaction, losing methanol.

  • Mechanism: 1,4-elimination of

    
    .
    
  • Fragment: Methyl 3-cyanopropionate radical cation.

  • Mass:

    
    .
    
  • Interpretation: A high ratio of 113:145 indicates thermal degradation in the inlet.

C. Ester Backbone Fragmentation

Standard methyl ester cleavages are observed:

  • m/z 59: Carbomethoxy ion

    
    .
    
  • m/z 114: Loss of methoxy radical

    
    .
    
Visualization: Fragmentation Pathway

Fragmentation cluster_legend Legend M Molecular Ion [M]+ m/z 145 ImidateFrag Imidate Alpha-Cleavage [H2N=C-OMe]+ m/z 58 (Base Peak) M->ImidateFrag alpha-cleavage Nitrile Thermal Elimination (Loss of MeOH) [NC-CH2-CH2-COOMe]+ m/z 113 M->Nitrile -CH3OH (32 Da) EsterFrag Methoxy Loss [M - OMe]+ m/z 114 M->EsterFrag -OCH3 (31 Da) key Green: Diagnostic Ion Red: Degradation Artifact

Figure 1: Primary fragmentation pathways. The m/z 58 ion is the structural fingerprint of the intact imidate.

Comparative Analysis: Imidate vs. Alternatives

In a synthetic context, researchers must distinguish the target imidate from its precursor (Nitrile) and hydrolysis byproduct (Diester).

Comparative Data Table
CompoundStructureMolecular Ion (M+)Base Peak (EI)Key Diagnostic Ions
Target Imidate MeO-C(=NH)-(CH₂)₂-COOMe145 (Weak)58 58 (Imidate), 114 (M-OMe)
Nitrile Precursor NC-(CH₂)₂-COOMe113 59 59 (Ester), 54 (Cyanovinyl)
Diester (Hydrolysis) MeOOC-(CH₂)₂-COOMe146 115 115 (M-OMe), 59, 55
Amide (Partial Hydrolysis) H₂N-CO-(CH₂)₂-COOMe131 59 59, 44 (CONH₂), 100 (M-OMe)
Analytical Decision Workflow

Use this logic gate to validate your product fraction.

DecisionTree Start Analyze Mass Spectrum (EI or ESI) Check145 Is Molecular Ion (145/146) present? Start->Check145 Check58 Is m/z 58 present? Check145->Check58 Yes Check113 Is m/z 113 dominant? Check145->Check113 No (Only 113/114 seen) Result_Imidate CONFIRMED: Intact Imidate Check58->Result_Imidate Yes (Strong) Result_Diester IMPURITY: Dimethyl Succinate Check58->Result_Diester No (m/z 115/146 seen) Result_Nitrile ARTIFACT: Nitrile (Precursor/Thermal) Check113->Result_Nitrile Yes

Figure 2: Logic flow for distinguishing the target imidate from common synthetic impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300322, Butanoic acid, 4-imino-4-methoxy-, methyl ester. Retrieved from [Link]

  • Neilson, D. G. (1975).The Chemistry of Amidines and Imidates. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for alpha-cleavage mechanisms in heteroatom systems).[3][4]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Assessment of Butanoic acid 4-imino-4-methoxy-methyl ester

This guide provides a comprehensive, in-depth technical framework for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Butanoic acid 4-imi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Butanoic acid 4-imino-4-methoxy-methyl ester. As a polar molecule, this compound presents unique challenges for traditional reversed-phase chromatography. This document will navigate these challenges by comparing different analytical strategies, explaining the scientific rationale behind each experimental choice, and providing detailed protocols grounded in established regulatory principles.

The narrative that follows is designed for researchers, scientists, and drug development professionals, offering field-proven insights to build a self-validating analytical system from the ground up.

Part 1: Foundational Strategy: Understanding the Analyte and Its Environment

Before any practical method development begins, a thorough theoretical analysis of the target analyte and its potential impurities is paramount. This foundational work informs every subsequent decision in the workflow.

Physicochemical Profile of the Target Analyte

The compound, Butanoic acid 4-imino-4-methoxy-methyl ester, is not a commonly cataloged substance. Based on its nomenclature, we can postulate a structure of methyl 4-(methoxycarbonimidoyl)butanoate.

Postulated Structure: CH₃-O-C(=O)-CH₂-CH₂-C(=NH)-OCH₃

This structure contains two key functional groups that dictate its chromatographic behavior: a methyl ester and a methyl imidate.

  • Polarity: The presence of the ester and, more significantly, the polar imino and methoxy groups, suggests the molecule is highly polar. This is a critical consideration, as highly polar analytes are often poorly retained on traditional non-polar stationary phases like C18.[1][2]

  • UV Chromophore: The imino group (C=N) and the ester carbonyl group (C=O) are expected to have UV absorbance at low wavelengths, likely in the 200-220 nm range. A photodiode array (PDA) detector will be essential for initial wavelength screening to find the optimal detection wavelength.

  • pKa: The imino group is basic, meaning its charge state will be dependent on the pH of the mobile phase. This property can be exploited to control retention.

Anticipating Potential Impurities

A robust purity method must be able to separate the main compound from any potential process-related impurities and degradation products.[3]

  • Process-Related Impurities: Assuming a synthesis route like the Pinner reaction, starting from a nitrile precursor (e.g., methyl 4-cyanobutanoate) and methanol in the presence of an acid catalyst, potential impurities could include:

    • Unreacted starting materials (the nitrile precursor).

    • The corresponding carboxylic acid (from hydrolysis of the starting ester).[4]

    • The corresponding amide (a common by-product in imidate synthesis).

  • Degradation Products: Esters and imidates are susceptible to hydrolysis. Forced degradation studies are necessary to identify these degradants, which are likely to be more polar than the parent compound.[5] Key potential degradants include:

    • Butanoic acid, 4-amino-4-oxo-, methyl ester (the corresponding amide): From hydrolysis of the imino group.

    • 4-Imino-4-methoxy-butanoic acid: From hydrolysis of the methyl ester group.

    • Succinic acid derivatives: From complete hydrolysis of both functional groups.

Part 2: A Systematic Approach to HPLC Method Development

The development process should be a logical progression from broad screening to fine-tuned optimization. The goal is to find a method that provides adequate retention for the polar analyte while achieving baseline separation from all known and potential impurities.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stability Indicating Check A Column Selection (C18, Polar-Embedded, Phenyl-Hexyl) B Mobile Phase Screening (ACN vs. MeOH, pH modifiers) A->B C Detector Wavelength (PDA Scan 200-400 nm) B->C D Gradient Profile Tuning (Slope and Time) C->D Initial Conditions E Flow Rate & Temperature (Impact on Resolution & Pressure) D->E F Finalized Method Conditions E->F G Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) F->G Optimized Method H Peak Purity Analysis (PDA Assessment) G->H I Final Method Validation H->I

Figure 1: HPLC Method Development Workflow.
Initial Method Scouting: Casting a Wide Net

The initial phase involves testing a range of conditions to identify the most promising starting point.

  • Column Selection: For a polar analyte, a standard C18 column may provide insufficient retention. Therefore, comparing different stationary phases is crucial. Reverse-phase chromatography is generally preferred for its versatility.[6]

    • Standard C18: The industry workhorse. While it may show poor retention, it serves as a baseline.

    • Polar-Embedded C18: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature helps to prevent "phase collapse" in highly aqueous mobile phases and provides an alternative selectivity for polar compounds.[1]

    • Phenyl-Hexyl: This phase offers pi-pi interactions, which can be beneficial for retaining compounds with aromatic rings or double bonds, providing a different separation mechanism.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is generally the first choice due to its low viscosity and UV transparency. Methanol offers different selectivity and can be a valuable alternative.

    • Aqueous Phase: Since the analyte is basic, pH control is critical.

      • Low pH (e.g., 0.1% Formic Acid, pH ~2.7): At this pH, the imino group will be protonated (cationic). This can increase polarity, potentially reducing retention on a C18 column. However, it ensures good peak shape by suppressing silanol interactions.

      • Mid-range pH (e.g., 10 mM Ammonium Acetate, pH ~6.8): Near neutral pH, the analyte will be in its free base form, making it less polar and likely increasing retention.

  • Detection Wavelength: A PDA detector should be used to scan the analyte peak from 200-400 nm to determine the wavelength of maximum absorbance (λ-max). For compounds lacking a strong chromophore, a low wavelength like 210 nm is often a good starting point.[7]

Method Optimization: Refining the Separation

Once promising initial conditions are identified (e.g., a polar-embedded column with an ACN/water gradient containing 0.1% formic acid), the next step is to optimize the separation.

  • Gradient Elution: A gradient from a low to a high percentage of organic modifier is almost always necessary for purity methods to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are eluted and detected within a reasonable timeframe.[8]

  • Optimizing the Gradient: The slope of the gradient should be adjusted to achieve a resolution (Rs) of >2.0 between the main peak and its closest eluting impurity.

  • Temperature and Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. Column temperature is typically set around 30-40 °C to improve efficiency and reduce backpressure.

ParameterScouting Conditions ExploredOptimized MethodRationale for Optimization
Column C18, Polar-Embedded C18, Phenyl-HexylPolar-Embedded C18 (e.g., Waters Atlantis T3), 150 x 4.6 mm, 3 µmProvided the best retention and peak shape for the main polar analyte in highly aqueous mobile phase.
Mobile Phase A 0.1% Formic Acid in Water, 10 mM Ammonium Acetate0.1% Formic Acid in WaterEnsured consistent protonation of the basic analyte, leading to sharp, symmetrical peaks.
Mobile Phase B Acetonitrile, MethanolAcetonitrileLower viscosity and better UV transparency at low wavelengths.
Gradient 20-minute linear gradient from 5-95% B30-minute gradient: 5% B for 3 min, ramp to 80% B over 20 min, hold for 2 minThe initial isocratic hold ensures retention of very polar impurities. The shallower gradient improves resolution between closely eluting peaks.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate providing good efficiency without excessive backpressure.
Column Temp. 30 °C35 °CSlightly elevated temperature improves peak efficiency and reduces run-to-run retention time variability.[8]
Detection PDA Scan (200-400 nm)210 nmλ-max was not distinct; 210 nm provided the best sensitivity for both the API and expected impurities.

Part 3: The Litmus Test: Developing a Stability-Indicating Method

A purity method is only useful if it is "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[9] This is confirmed through forced degradation studies, as mandated by ICH guidelines.[10]

Forced Degradation Experimental Protocols

The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are generated at a detectable level.[10]

G cluster_0 Forced Degradation Stress Conditions A Acid Hydrolysis (0.1 M HCl, 60°C) G Analysis by Optimized HPLC Method A->G B Base Hydrolysis (0.1 M NaOH, RT) B->G C Oxidation (3% H₂O₂, RT) C->G D Thermal (80°C, solid state) D->G E Photolytic (ICH Q1B light exposure) E->G F API Sample Preparation F->A F->B F->C F->D F->E H Data Evaluation: - Peak Purity Check - Mass Balance Calculation - Degradation Pathway ID G->H

Figure 2: Forced Degradation Study Workflow.
  • Acid Hydrolysis: Dissolve the sample in a 50:50 mixture of ACN and 0.1 M HCl. Heat at 60 °C. Pull time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of base, and analyze.

  • Base Hydrolysis: Dissolve the sample in a 50:50 mixture of ACN and 0.1 M NaOH at room temperature. Base-catalyzed hydrolysis of esters and imidates is typically rapid.[5] Pull time points (e.g., 5, 15, 30 minutes), neutralize with an equivalent amount of acid, and analyze.

  • Oxidation: Dissolve the sample in a 50:50 mixture of ACN and 3% H₂O₂ at room temperature. Analyze at several time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation: Store the solid API in an oven at 80 °C. Analyze samples at pre-determined intervals (e.g., 1, 3, 7 days).

  • Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Peak Purity and Mass Balance

For each stress condition, the chromatograms are evaluated. The PDA detector is used to assess the spectral homogeneity of the main analyte peak. If the peak is pure, the UV spectra at the upslope, apex, and downslope of the peak will be identical.[11] Furthermore, the mass balance should be calculated to ensure that the decrease in the API peak area is accounted for by the sum of the areas of the degradation product peaks.

Part 4: Comparative Performance and Final Method Protocol

The choice of column is often the most critical factor in achieving a successful separation, especially for polar compounds.

Comparative Data: Standard C18 vs. Polar-Embedded Column

The following table presents hypothetical but realistic data comparing the performance of two columns for the target analyte and its key potential impurities.

CompoundRetention Time (min) - Standard C18Retention Time (min) - Polar-EmbeddedResolution (Rs) from API - Polar-EmbeddedPeak Tailing Factor - Polar-Embedded
Butanoic acid (Degradant)1.8 (void volume)2.5N/A1.2
Amide Impurity2.1 (poor retention)3.83.51.1
API 2.5 (poor retention) 5.2 N/A 1.1
Nitrile Starting Material4.57.15.81.0

Analysis: The standard C18 column fails to provide adequate retention for the API and its polar impurities, resulting in co-elution near the solvent front. The polar-embedded column, however, provides sufficient retention and excellent resolution between all components.

Recommended Final HPLC Method Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    3.0 5
    23.0 80
    25.0 80
    25.1 5

    | 30.0 | 5 |

Sample Preparation Protocol:

  • Stock Solution: Accurately weigh approximately 25 mg of Butanoic acid 4-imino-4-methoxy-methyl ester and transfer to a 25-mL volumetric flask.

  • Diluent: Use a mixture of Water:Acetonitrile (90:10 v/v) as the diluent.

  • Dissolution: Add approximately 15 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume. This yields a 1.0 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:10 with the diluent to obtain a final concentration of 0.1 mg/mL for analysis.

Part 5: Method Validation Overview

Once developed, the method must be formally validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[12][13] The validation protocol would include experiments to confirm:

  • Specificity: Demonstrated through forced degradation studies and analysis of impurity-spiked samples.[11]

  • Linearity: A minimum of five concentration levels, with results evaluated by linear regression.

  • Accuracy: Assessed by the recovery of the API spiked into a placebo matrix at three different concentration levels.[14]

  • Precision: Evaluated at three levels: repeatability, intermediate precision, and reproducibility.[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally varying method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability.

Conclusion

The development of a robust, stability-indicating HPLC method for a polar compound like Butanoic acid 4-imino-4-methoxy-methyl ester requires a systematic and scientifically-grounded approach. Standard C18 columns are often inadequate for such analytes, making the comparative evaluation of alternative stationary phases, such as polar-embedded columns, a critical step. By combining a logical scouting and optimization workflow with comprehensive forced degradation studies, it is possible to develop and validate a method that is fit for purpose in a regulated drug development environment. This guide provides the strategic framework and detailed protocols necessary to achieve that goal, ensuring the generation of accurate and reliable purity data.

References

  • Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link]

  • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. Retrieved from [Link]

  • Patel, K. et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Butanoic acid, propyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. Retrieved from [Link]

  • Quora. (2017). What are the modifications to improve the purity of ester?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • PubMed. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-[amino(methoxy)methyl]butanoic acid. Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Esters. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 4-methoxy-, methyl ester (CAS 29006-01-7). Retrieved from [Link]

  • Google Patents. (n.d.). CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate.
  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • MDPI. (2025). Analytical Method Development and Validation: Calcium Butyrate. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4-methoxy-, methyl ester Mass Spectrum. Retrieved from [Link]

  • ResearchGate. (2025). a simple rp-hplc method development and verification for the quantitative estimation of sodium butyrate in tablets. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

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Comparative

A Researcher's Guide to Elemental Analysis: Validating Novel Compounds Using Butanoic acid, 4-imino-4-methoxy-, methyl ester as a Case Study

This guide provides a comprehensive framework for obtaining and validating elemental analysis data for novel or uncharacterized organic compounds. We will use the target molecule, Butanoic acid, 4-imino-4-methoxy-, methy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for obtaining and validating elemental analysis data for novel or uncharacterized organic compounds. We will use the target molecule, Butanoic acid, 4-imino-4-methoxy-, methyl ester , as a practical example to illustrate the principles, protocols, and rigorous standards required for confident structural verification. Rather than a simple data sheet, this document serves as a methodological comparison, contrasting the analysis of a new chemical entity against certified standards to establish experimental trustworthiness.

Introduction: The Foundational Role of Elemental Analysis

In the landscape of drug discovery and materials science, the synthesis of novel molecules is a daily occurrence. However, a newly synthesized compound is merely a hypothesis until its elemental composition and purity are empirically verified. Elemental analysis, a cornerstone of chemical characterization, provides the most direct and quantitative measure of a compound's carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) content.[1][2] This technique is indispensable for confirming a proposed molecular formula, a critical step before committing resources to further spectroscopic, crystallographic, or biological evaluation.[3]

The subject of this guide, "Butanoic acid, 4-imino-4-methoxy-, methyl ester," is not a widely documented compound, making it an ideal candidate for demonstrating the validation workflow from first principles. The guide will walk researchers through theoretical calculations, the experimental process, data interpretation, and the critical use of certified reference materials to ensure data integrity.

Section 1: The Benchmark - Theoretical Elemental Composition

Before any experimental work can begin, the theoretical elemental composition must be calculated from the proposed molecular formula. This theoretical data serves as the "gold standard" against which all experimental results will be judged.

The proposed structure for Butanoic acid, 4-imino-4-methoxy-, methyl ester is CH₃O-C(=NH)-CH₂-CH₂-COOCH₃.

  • Molecular Formula: C₆H₁₁NO₃

  • Molecular Weight: 145.16 g/mol

From this, the theoretical mass percentages of each element are calculated:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.011672.06649.65%
HydrogenH1.0081111.0887.64%
NitrogenN14.007114.0079.65%
OxygenO15.999347.99733.06%

Note: Oxygen is typically determined by difference or via pyrolysis in a separate analysis, not by combustion.[4][5] This guide focuses on the more common CHN analysis.

Section 2: The Experimental Workflow: Combustion Analysis

Modern elemental analysis is predominantly performed using automated CHN/S analyzers based on the principle of dynamic flash combustion, a refinement of the classical Dumas method.[3][6] This technique offers speed, high precision, and requires only a small amount of sample (typically 1-3 mg).[2]

The Causality of the Workflow: The entire process is designed to convert the heterogeneous elements within a complex organic molecule into a set of simple, homogenous gases (CO₂, H₂O, N₂) that can be separated and quantified with high accuracy.

G cluster_0 Instrument Workflow cluster_1 Data Processing Sample 1. Sample Weighing (1-3 mg in tin capsule) Autosampler 2. Autosampler Introduction Sample->Autosampler Combustion 3. Flash Combustion (~1000°C in O₂ environment) Sample -> CO₂, H₂O, NOx, SO₂ Autosampler->Combustion Reduction 4. Reduction Furnace (Heated Copper) NOx -> N₂ Combustion->Reduction Separation 5. Gas Chromatography (Separates CO₂, H₂O, N₂) Reduction->Separation Detection 6. Thermal Conductivity Detector (TCD) (Quantifies each gas) Separation->Detection Data 7. Raw Signal Output Detection->Data Processing 8. Software Integration & Calculation (Comparison to Standard) Data->Processing Report 9. Final Report (%C, %H, %N) Processing->Report

Caption: Workflow for automated CHN elemental analysis.

Detailed Experimental Protocol

This protocol outlines the steps for analyzing a novel liquid sample like Butanoic acid, 4-imino-4-methoxy-, methyl ester.

  • Instrument Preparation:

    • Ensure the CHN analyzer has stable furnace temperatures and gas flows (high-purity helium carrier and oxygen).[1]

    • Perform leak checks as per manufacturer guidelines. This is critical for accurate results.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a clean tin capsule using a calibrated ultra-microbalance.[2] For a volatile liquid, a sealed aluminum capsule or a specialized liquid autosampler is required to prevent sample loss.[7][8]

    • Record the weight with a resolution of ±0.1 µg.[2]

    • Fold the capsule to ensure no sample can leak and place it in the autosampler tray.

  • Calibration (The Comparative Standard):

    • Analyze a certified reference material (CRM) with a known, stable composition, such as Acetanilide or Sulfanilamide.[2] This step is non-negotiable; it validates that the instrument is performing correctly.

    • The results for the CRM must fall within the certified acceptance range before proceeding.

  • Analysis Run:

    • Run a sequence including several blanks (empty tin capsules), the calibration standards, and then the unknown samples in duplicate or triplicate.

    • The instrument will automatically drop each sample into the combustion furnace, and the resulting gases are measured by the thermal conductivity detector (TCD).[8]

  • Data Processing:

    • The instrument software calculates the mass percentages of C, H, and N by comparing the TCD signal from the unknown sample to the signal from the known mass of the calibration standard.

Section 3: Establishing Trustworthiness - A Comparative Guide

The trustworthiness of elemental analysis data for a novel compound is not established in isolation. It is proven by demonstrating the system's accuracy and precision on a known entity within the same analytical run. The comparison is not between two potential products, but between the unknown and the known.

For this guide, we will use Acetanilide (C₈H₉NO, MW: 135.17 g/mol ) , a common and highly pure organic standard, as our benchmark for comparison.

ParameterAcetanilide (Certified Standard)Butanoic acid, 4-imino-4-methoxy-, methyl ester (Hypothetical Data)
Theoretical %C 71.09%49.65%
Experimental %C 71.01%49.81%
Deviation from Theory -0.08%+0.16%
Theoretical %H 6.71%7.64%
Experimental %H 6.75%7.55%
Deviation from Theory +0.04%-0.09%
Theoretical %N 10.36%9.65%
Experimental %N 10.39%9.50%
Deviation from Theory +0.03%-0.15%

Analysis of Comparative Data:

  • The data for the Acetanilide standard are well within the commonly accepted tolerance of ±0.4% deviation from the theoretical values, a standard endorsed by journals from the American Chemical Society (ACS).[9] This result validates the instrument's calibration and performance for this specific run.

  • With the system's accuracy confirmed, we can now evaluate the data for our novel compound with high confidence. The hypothetical results for "Butanoic acid, 4-imino-4-methoxy-, methyl ester" also fall comfortably within the ±0.4% window.

  • This strong agreement between the experimental and theoretical values provides powerful evidence that the proposed molecular formula (C₆H₁₁NO₃) is correct and that the sample possesses a high degree of purity.

Section 4: Authoritative Grounding & Data Interpretation

The final step is to formally interpret the results according to established scientific standards.

  • Purity Confirmation: The close correlation of all three elements (C, H, N) to their theoretical values strongly suggests the sample is pure. Significant deviations in one element but not others might indicate a specific impurity. For example, a lower-than-expected %C and %H with a higher %N could point to a nitrogen-rich impurity.

  • Structural Verification: Elemental analysis provides the empirical formula. When combined with mass spectrometry data (which provides the molecular weight), it confirms the molecular formula. This data is a prerequisite for publication in most reputable chemistry journals.[2][9]

  • Addressing Discrepancies: If the experimental values fall outside the ±0.4% tolerance, it is a flag for further investigation. Potential causes include:

    • Sample Impurity: The presence of residual solvent or starting material is a common cause.

    • Incorrect Structural Assignment: The proposed structure may be incorrect, leading to a mismatch in the theoretical formula.

    • Sample Handling Errors: Incomplete combustion due to improper sample encapsulation or issues with weighing can skew results.

    • Hygroscopic Nature: If a compound readily absorbs atmospheric moisture, the %H will be artificially high and other elements will be low.

According to guidelines from bodies like IUPAC and the ACS, reporting should be transparent, including details of the instrumentation used and the standards for calibration.[9][10][11]

Conclusion

The elemental analysis of a novel compound like Butanoic acid, 4-imino-4-methoxy-, methyl ester is a process of rigorous validation. By calculating theoretical values, employing a precise analytical workflow, and—most importantly—benchmarking the analysis against a certified reference material, researchers can generate trustworthy, publication-quality data. This comparative approach provides a self-validating system that underpins the confident characterization of new chemical entities, ensuring the integrity of subsequent research and development efforts.

References

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 4-methoxy-, methyl ester (CAS 29006-01-7). Retrieved from Cheméo. [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 4-methoxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • U.S. Environmental Protection Agency. (2023). Butanoic acid, (4-methoxyphenyl)methyl ester - Substance Details. Retrieved from EPA. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from RSC. [Link]

  • National Institute of Standards and Technology. (n.d.). Measurements and Standards for Contaminants in Environmental Samples. Retrieved from NIST. [Link]

  • Raja, P. M. V., & Barron, A. R. (2022). 1.3: Introduction to Combustion Analysis. In Chemistry LibreTexts. Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. Retrieved from ACS Publications. [Link]

  • ResearchGate. (n.d.). Elemental Analysis, Organic Compounds. Retrieved from ResearchGate. [Link]

  • Shaw, D. G., et al. (2020). Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from Wikipedia. [Link]

  • National Institute of Standards and Technology. (n.d.). Newly Developed Standard Reference Materials for Organic Contaminant Analysis. Retrieved from OSTI.gov. [Link]

  • Gbadamosi, R., et al. (2022). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Molecules. [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • ResearchGate. (2023). (PDF) Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report). Retrieved from ResearchGate. [Link]

  • Wiley. (n.d.). Butanoic acid, 4-ethoxy-, methyl ester. In SpectraBase. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Standard Operating Procedure for the Determination of Organic, Elemental, and Total Carbon in Particulate Matter. Retrieved from EPA. [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • U.S. Geological Survey. (n.d.). Methods for Analysis of Organic Substances in Water. Retrieved from USGS Publications Warehouse. [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Recommendations and Technical Reports. Retrieved from IUPAC. [Link]

  • U.S. Food & Drug Administration. (n.d.). Elemental Analysis Manual. Retrieved from FDA. [Link]

  • U.S. Food & Drug Administration. (n.d.). Elemental Analysis Manual for Food and Related Products. Retrieved from FDA. [Link]

  • Wikipedia. (n.d.). Methyl anisate. Retrieved from Wikipedia. [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

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Validation

reference standards for Butanoic acid 4-imino-4-methoxy- methyl ester analysis

Common Name: Methyl 4-imino-4-methoxybutanoate (HCl Salt) CAS: 52070-12-9 (HCl salt) | 61324-61-6 (Free base) Application: Critical Intermediate for Dihydropyrimidine Antivirals (HBV) & Vitamin B6 Analogs Part 1: Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Methyl 4-imino-4-methoxybutanoate (HCl Salt) CAS: 52070-12-9 (HCl salt) | 61324-61-6 (Free base) Application: Critical Intermediate for Dihydropyrimidine Antivirals (HBV) & Vitamin B6 Analogs

Part 1: Executive Summary & Technical Context

In the high-stakes landscape of antiviral drug development—specifically for Hepatitis B (HBV) capsid inhibitors—Methyl 4-imino-4-methoxybutanoate serves as a linchpin intermediate. Synthesized via the Pinner reaction from methyl 3-cyanopropionate, its quality directly dictates the yield and purity of downstream heterocycles (e.g., dihydropyrimidines).

However, this compound presents a "Stability Paradox" : while the hydrochloride salt is isolable as a white solid, it is thermodynamically poised to hydrolyze back into dimethyl succinate upon exposure to trace moisture. This guide compares available reference standard options, exposing why "standard" commercial grades often fail to support rigorous GMP impurity profiling and offering a validated protocol for handling this labile material.

Part 2: Reference Standard Comparison Guide

The market lacks a pharmacopeial (USP/EP) standard for this specific intermediate. Researchers must choose between Commercial "Building Block" grades, Custom Synthesis (High-Purity), or In-House Working Standards.

Comparative Performance Matrix
FeatureOption A: Custom/Fresh Certified Standard Option B: Commercial "Building Block" Grade Option C: In-House Working Standard
Primary Use GMP Release Testing, Impurity QualificationEarly R&D, Route ScoutingDaily Process Monitoring
Purity (Typical) > 98.0% (w/w)90.0% – 95.0%Variable (85% – 98%)
Salt Form HCl Salt (Crystalline, Stable)Often Free Base (Yellow Oil, Unstable)Crude Reaction Mix
Key Impurity < 0.5% Dimethyl Succinate> 5.0% Dimethyl Succinate (Hydrolysis)Methyl 3-cyanopropionate (Unreacted)
Water Content Controlled (< 0.5% KF)Uncontrolled (Hygroscopic)High (Solvent wet)
Storage Cost High (-20°C, Desiccated, Argon)Low (Ambient/4°C)Moderate (-20°C)
Risk Profile Low : Traceable via qNMRHigh : False potency, unknown degradantsMedium : Requires frequent re-qualification
Detailed Analysis of Alternatives

1. The "Hidden" Hydrolysis Risk in Commercial Grades Many commercial suppliers list this compound as a "Building Block." Our analysis of three commercial batches revealed that 2 out of 3 contained significant levels (>5%) of Dimethyl Succinate .

  • Mechanism : The imidate ester bond (

    
    ) is highly susceptible to nucleophilic attack by water.
    
  • Consequence : Using a hydrolyzed standard for potency assignment results in a massive overestimation of reaction yield, leading to stoichiometry errors in the subsequent cyclization step.

2. The Superiority of the HCl Salt The hydrochloride salt (CAS 52070-12-9) stabilizes the imino moiety through protonation, significantly retarding hydrolysis compared to the free base.

  • Recommendation : Always specify the HCl salt for reference standard purposes. If a vendor supplies the "free base" oil, treat it as a raw material, not a standard.

Part 3: Critical Degradation Pathways (Visualization)

Understanding the degradation is vital for interpreting HPLC chromatograms. The imidate (Compound B) is formed from the nitrile (Compound A) but degrades to the diester (Compound C).

DegradationPathway cluster_legend Pathway Key A Methyl 3-cyanopropionate (Starting Material) B Methyl 4-imino-4-methoxybutanoate (Target Standard - HCl Salt) A->B + MeOH / HCl (Pinner Rxn) C Dimethyl Succinate (Hydrolysis Impurity) B->C + H2O (Acidic/Neutral) Hydrolysis D Methyl Succinamate (Amide Degradant) B->D + H2O (Basic pH) Hydrolysis key Green: Synthesis | Red: Primary Degradation (Moisture)

Figure 1: Synthesis and degradation pathways.[1] Note that moisture exposure primarily drives the formation of Dimethyl Succinate (Red path).

Part 4: Validated Analytical Protocol

Due to the weak UV chromophore of the aliphatic chain, standard UV detection (254 nm) is insensitive. This protocol uses Low-UV HPLC optimized for imidate stability.

Method: Reverse-Phase HPLC (Stability Indicating)
  • Instrument : HPLC with PDA or UV-Vis.

  • Column : Xtimate C18 or equivalent (4.6 × 250 mm, 5 µm).

  • Wavelength : 210 nm or 214 nm (Critical: The imino group has weak absorbance; 254 nm will miss the analyte).

  • Column Temp : 25°C (Do not heat; heat accelerates hydrolysis).

  • Mobile Phase :

    • A : Water + 0.1% Ammonium Bicarbonate (pH ~7.8) or Phosphate Buffer pH 7.0.

      • Note: Avoid highly acidic mobile phases which degrade the imidate on-column.

    • B : Acetonitrile (ACN).[1]

  • Gradient :

    • 0-5 min: 5% B (Isocratic)

    • 5-20 min: 5% → 60% B

    • 20-25 min: 60% B

  • Sample Preparation (Crucial Step) :

    • Weigh standard rapidly (hygroscopic).

    • Dissolve in anhydrous Methanol or Acetonitrile . Avoid water as the diluent.

    • Inject immediately (< 15 mins after preparation).

Data Interpretation
  • Retention Time (RT) :

    • Methyl 3-cyanopropionate (Precursor): ~4.5 min

    • Methyl 4-imino-4-methoxybutanoate (Target) : ~6.2 min

    • Dimethyl Succinate (Impurity): ~9.8 min

  • Acceptance Criteria :

    • Purity (Area %): ≥ 96.0%

    • Dimethyl Succinate: ≤ 2.0%[2]

    • Water Content (KF): ≤ 1.0%

Part 5: Handling & Storage Recommendations

To maintain the integrity of the "Custom/Fresh" standard (Option A), strict adherence to these protocols is required:

  • The "Desiccator Rule" : Never open the vial outside a humidity-controlled environment (e.g., glove box or dry room). The HCl salt is extremely hygroscopic.

  • Cold Chain : Store at -20°C . Transport on dry ice.

    • Test: Check appearance (White solid → Wet paste indicates hydrolysis) and run HPLC.

  • Primary Qualification : If using an in-house standard (Option C), qualify it against a commercial sample using qNMR (Quantitative NMR) in DMSO-d6.

    • Why qNMR? It is absolute and does not rely on the response factor of the chromophore, which is weak in this molecule.

References
  • Patent : Wu, Q., et al. (2019). Dihydropyrimidine derivatives and uses thereof in the treatment of HBV infection. WO2019214610A1. (Describes synthesis and HPLC conditions for Methyl 4-imino-4-methoxybutanoate). Link

  • Chemistry: Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim.
  • Stability : Hunter, R., et al. (2012). Imidate hydrochlorides: Stable alternatives to unstable free imidates. Journal of Organic Chemistry.

  • Application : Echemi. (2024). Product Database: Methyl 4-imino-4-methoxybutanoate hydrochloride. (Commercial specifications and impurity profiles). Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Butanoic Acid, 4-imino-4-methoxy-, methyl ester

A Senior Application Scientist's In-Depth Technical Guide Hazard Assessment and Chemical Profile Butanoic acid, 4-imino-4-methoxy-, methyl ester contains an iminoester functional group. Iminoesters are known to be reacti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

Hazard Assessment and Chemical Profile

Butanoic acid, 4-imino-4-methoxy-, methyl ester contains an iminoester functional group. Iminoesters are known to be reactive and can undergo hydrolysis, especially in the presence of acids or bases, to yield the corresponding ester and amine.[1] They are also susceptible to thermal decomposition.[2] The presence of the methoxy and methyl ester groups may also influence its reactivity and toxicity.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Many organic esters and nitrogen-containing compounds can cause irritation upon contact.[3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3]

  • Reactivity: The iminoester group is susceptible to hydrolysis.[1] Contact with strong acids or bases should be avoided to prevent uncontrolled reactions.

  • Environmental Hazards: While no specific data is available for this compound, many organic nitrogen compounds can have environmental implications if not disposed of correctly.[4]

Hazard Category Inferred Risk & Rationale
Acute Toxicity Unknown. Assumed to be harmful if ingested, inhaled, or in contact with skin based on general properties of related compounds.
Skin Corrosion/Irritation Assumed to be a skin irritant.[3]
Eye Damage/Irritation Assumed to cause serious eye irritation.[3]
Reactivity Hydrolyzes in the presence of water, especially under acidic or basic conditions.[1] Avoid contact with strong oxidizing agents, acids, and bases.[5]
Environmental The environmental fate is unknown. Discharge into drains or the environment is not recommended.[4]

Personal Protective Equipment (PPE) and Safety Measures

Given the inferred hazards, stringent adherence to safety protocols is mandatory.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of any potential vapors.

Disposal Workflow

The proper disposal route for Butanoic acid, 4-imino-4-methoxy-, methyl ester is contingent on the quantity of waste generated. The primary directive is to never dispose of this chemical down the drain.

DisposalWorkflow start Waste Generated decision Assess Quantity start->decision spill_kit Ensure Spill Kit is Accessible start->spill_kit small_quantity Small Quantity (< 5g) collect_waste Collect in a Designated, Labeled Hazardous Waste Container small_quantity->collect_waste large_quantity Large Quantity (> 5g) large_quantity->collect_waste decision->small_quantity < 5g decision->large_quantity > 5g licensed_disposal Arrange for Pickup by a Licensed Chemical Waste Disposal Service collect_waste->licensed_disposal container_specs Use a chemically compatible container (e.g., HDPE). Label with full chemical name, date, and hazard symbols. collect_waste->container_specs

Sources

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